VU6012962
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNLJJLZIVCGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of VU6012962
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: VU6012962
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). Its mechanism of action centers on the modulation of glutamatergic signaling, positioning it as a valuable tool for preclinical research into CNS disorders where mGlu7 is implicated, such as anxiety.
Mechanism of Action: Negative Allosteric Modulation of mGlu7
This compound exerts its effects not by directly competing with the endogenous ligand, glutamate, at the orthosteric binding site, but by binding to a distinct, allosteric site on the mGlu7 receptor. This binding event induces a conformational change in the receptor that, in turn, reduces the affinity and/or efficacy of glutamate. The outcome is an attenuation of the downstream signaling cascade typically initiated by mGlu7 activation.
The canonical signaling pathway of the mGlu7 receptor, a member of the Group III mGlu receptors, involves its coupling to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (CaV) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. By acting as a NAM, this compound dampens this signaling cascade, thereby reducing the modulatory effect of mGlu7 on neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| In Vitro Parameter | Value | Assay Type | Reference |
| IC50 (mGlu7) | 347 nM | Calcium Mobilization Assay | [1] |
| Selectivity | Highly selective for mGlu7 versus other mGlu receptor subtypes | Not specified | [1] |
| In Vivo Parameter | Value | Species | Assay Type | Reference |
| Effective Dose | 3 mg/kg (i.p.) | Mouse | Elevated Zero Maze | [1] |
| CNS Penetration | Achieves CSF concentrations 2.5x above in vitro IC50 at MED | Mouse | Pharmacokinetic Analysis |
Experimental Protocols
In Vitro Potency Determination: Calcium Mobilization Assay
The half-maximal inhibitory concentration (IC50) of this compound at the mGlu7 receptor was determined using a cell-based calcium mobilization assay. This assay indirectly measures the inhibition of Gi/o signaling by utilizing a promiscuous G-protein that couples to a calcium readout.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells co-expressing the human mGlu7 receptor and a promiscuous G-protein (e.g., Gα15/16) that couples receptor activation to the release of intracellular calcium.
Protocol:
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the wells. The plates are incubated for a predefined period to allow for compound binding.
-
Agonist Stimulation: An EC80 concentration of a glutamate agonist (e.g., L-AP4) is added to the wells to stimulate the mGlu7 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is plotted against the concentration of this compound, and the IC50 value is calculated using a four-parameter logistic equation.
In Vivo Efficacy Assessment: Elevated Zero Maze
The anxiolytic-like effects of this compound were evaluated in mice using the elevated zero maze (EZM) paradigm. This test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A circular runway elevated from the floor, divided into two open and two closed (walled) quadrants.
Protocol:
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Compound Administration: this compound (at doses of 1, 3, and 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 60 minutes before the test.[1]
-
Test Procedure: Each mouse is placed in one of the closed quadrants of the EZM and allowed to explore the apparatus for a 5-minute period.
-
Data Acquisition: The movement of the mouse is recorded by an overhead video camera and analyzed using a video-tracking system.
-
Parameters Measured: Key parameters include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
Data Analysis: The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.[1]
Visualizations
Signaling Pathway of mGlu7 Receptor and the Action of this compound
Caption: mGlu7 signaling and this compound's inhibitory action.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound as a Negative Allosteric Modulator
Caption: Logical model of this compound's allosteric modulation.
References
VU6012962: A Selective mGlu7 Negative Allosteric Modulator for In Vivo Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU6012962 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] Its favorable pharmacokinetic profile and central nervous system (CNS) penetration make it a valuable tool for investigating the therapeutic potential of mGlu7 modulation in various neurological and psychiatric disorders. This document provides a comprehensive overview of this compound, including its in vitro and in vivo pharmacology, detailed experimental protocols, and key data presented in a structured format to facilitate research and development.
Introduction to mGlu7 and this compound
Metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It acts as a presynaptic autoreceptor and heteroreceptor to modulate the release of glutamate and other neurotransmitters. The mGlu7 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Due to its role in regulating synaptic transmission, mGlu7 has emerged as a promising therapeutic target for conditions such as anxiety, depression, and schizophrenia.
This compound, with the chemical name N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[2] It exhibits high potency and selectivity for the human mGlu7 receptor.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates potent negative allosteric modulation of the mGlu7 receptor. Its inhibitory activity was determined using a calcium mobilization assay in a cell line co-expressing the human mGlu7 receptor and a chimeric G-protein. The compound is highly selective for mGlu7 over other mGlu receptor subtypes.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | IC50 (nM) |
| mGlu7 | Calcium Mobilization | 347 [1][2] |
| mGlu1 | Calcium Mobilization | >30,000 |
| mGlu2 | Calcium Mobilization | >30,000 |
| mGlu3 | Calcium Mobilization | >30,000 |
| mGlu4 | Calcium Mobilization | >30,000 |
| mGlu5 | Calcium Mobilization | >30,000 |
| mGlu6 | Calcium Mobilization | >30,000 |
| mGlu8 | Calcium Mobilization | >30,000 |
Experimental Protocol: Calcium Mobilization Assay
This protocol outlines the method used to determine the potency of this compound at the mGlu7 receptor.
Cell Line:
-
HEK293 cells stably co-expressing the human mGlu7 receptor (hmGlu7) and a chimeric G-protein (Gαqi5).
Reagents and Materials:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
L-glutamate (agonist).
-
This compound (test compound).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293-hmGlu7-Gαqi5 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading buffer (1 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the compound solution to the respective wells.
-
Agonist Addition and Fluorescence Reading: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, add 25 µL of an EC80 concentration of L-glutamate to all wells.
-
Data Analysis: Measure the fluorescence intensity over time. The inhibitory response is calculated as the percentage decrease in the fluorescence signal in the presence of the antagonist compared to the agonist-only control. The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacology
Anxiolytic Activity
This compound has demonstrated anxiolytic-like effects in the elevated zero maze (EZM) model in mice.
Table 2: Anxiolytic Effects of this compound in the Elevated Zero Maze
| Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Total Distance Traveled (cm) |
| Vehicle | Baseline | Baseline |
| 1 | Increased | No significant change |
| 3 | Significantly Increased[2] | No significant change |
| 10 | Significantly Increased | Decreased[2] |
Experimental Protocol: Elevated Zero Maze
The EZM is a behavioral test used to assess anxiety-like behavior in rodents.
Apparatus:
-
A circular platform (60 cm diameter, 5 cm width) elevated 50 cm above the floor.
-
The platform is divided into four equal quadrants, two of which are open and two are enclosed by 15 cm high walls.
Animals:
-
Male C57BL/6J mice.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound or vehicle (e.g., 10% Tween 80 in saline) via intraperitoneal (i.p.) injection 60 minutes prior to testing.[2]
-
Test: Place each mouse in one of the closed quadrants of the EZM and allow it to explore freely for 5 minutes.
-
Data Collection: Record the behavior of the mice using an automated video tracking system.
-
Parameters Measured: The primary outcome measure is the time spent in the open arms. Total distance traveled is also measured to assess general locomotor activity.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.
Table 3: Pharmacokinetic Parameters of this compound in Mice (3 mg/kg, i.p.)
| Parameter | Plasma | Cerebrospinal Fluid (CSF) |
| Cmax (nM) | 303 | 883 |
| Tmax (h) | 0.5 | 1 |
| AUC (nM*h) | Not Reported | Not Reported |
| CSF/Plasma Ratio | - | 2.9 |
Signaling Pathways and Experimental Workflows
mGlu7 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu7 receptor and the point of intervention by this compound.
Caption: mGlu7 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the key steps in the in vitro characterization of this compound.
Caption: Workflow for the calcium mobilization assay to determine this compound potency.
Logical Relationship of this compound Action
This diagram illustrates the logical flow from the molecular action of this compound to its observed behavioral effects.
Caption: Logical progression from molecular binding to behavioral outcome for this compound.
References
- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of VU6012962: A Negative Allosteric Modulator of mGlu7
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction
Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III mGlu receptors, is a presynaptic G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission and neuronal excitability.[2][3] Primarily coupled to Gαi/o proteins, activation of mGlu7 leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.[2] Its localization at presynaptic terminals in various brain regions makes it a compelling therapeutic target for a range of neurological and psychiatric disorders. The discovery of this compound represents a significant advancement in the development of selective pharmacological tools to probe the function of mGlu7 in vivo.[1][4]
Discovery and Pharmacological Profile
This compound was developed through a chemical optimization program aimed at improving the in vivo properties of an earlier series of mGlu7 NAMs.[5] The compound emerged as a lead candidate due to its potent and selective inhibition of the mGlu7 receptor, coupled with favorable pharmacokinetic properties, including oral bioavailability and CNS penetration.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 347 nM | - | In vitro mGlu7 NAM assay | [1] |
| In Vivo Efficacy | 1-10 mg/kg | Mouse | Elevated Zero Maze (EZM) | [1] |
| CNS Penetrance | Achieves CSF exposure 2.5x above in vitro IC50 at 3 mg/kg | - | - | [4] |
Table 1: Summary of key pharmacological data for this compound.
In Vivo Efficacy
In preclinical models of anxiety, this compound demonstrated significant anxiolytic-like effects.[1] Intraperitoneal administration of this compound at doses of 1-10 mg/kg resulted in a dose-dependent increase in the time spent in the open arms of the elevated zero maze, a standard behavioral assay for anxiety in rodents.[1]
Synthesis of this compound
The synthesis of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) is a multi-step process. While the full detailed protocol is found in the supplementary information of the primary publication, a general outline based on similar reported syntheses of N-phenyl-1,2,4-triazole derivatives is presented below. The process typically involves the formation of the triazole ring, followed by an amide coupling reaction.
General Synthetic Workflow
Experimental Protocols
The characterization of this compound as an mGlu7 NAM involved several key in vitro assays to determine its potency, selectivity, and mechanism of action.
mGlu7 Negative Allosteric Modulator (NAM) Assay - Calcium Mobilization
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu7 agonist. Since mGlu7 is a Gi/o-coupled receptor, it is often co-expressed with a promiscuous G-protein, such as Gα15, which links the receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.
Protocol:
-
Cell Culture: HEK293 cells stably co-expressing human mGlu7 and Gα15 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom assay plates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) and incubated for 1 hour at 37°C.
-
Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a specific mGlu7 agonist (e.g., L-AP4) is added to the wells at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Reading: The fluorescence intensity in each well is measured kinetically using a fluorescent imaging plate reader (FLIPR).
-
Data Analysis: The decrease in the agonist-induced calcium signal in the presence of the test compound is used to determine the IC50 value.
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channel Assay
This assay provides a more physiologically relevant measure of mGlu7 activity by assessing its coupling to G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of Gi/o-coupled receptors like mGlu7 leads to the dissociation of Gβγ subunits, which in turn activate GIRK channels, causing an influx of potassium ions (or a surrogate ion like thallium).
Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with cDNAs for mGlu7 and the GIRK1 and GIRK2 channel subunits.
-
Cell Plating: Transfected cells are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound and Ion Addition: Assay buffer containing the test compound (this compound) and a low concentration of thallium is added to the cells.
-
Agonist and High Thallium/Potassium Addition: An mGlu7 agonist is added simultaneously with a solution containing a high concentration of thallium and potassium to initiate the ion flux.
-
Fluorescence Reading: The increase in fluorescence due to thallium influx is measured kinetically.
-
Data Analysis: The inhibitory effect of the test compound on the agonist-induced fluorescence signal is quantified to determine its potency.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu7 receptor. This means that it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the affinity and/or efficacy of the endogenous ligand, glutamate, and other orthosteric agonists.
The canonical signaling pathway for mGlu7 involves its coupling to the Gi/o family of G-proteins. Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate the activity of ion channels, most notably activating GIRK channels and inhibiting voltage-gated calcium channels.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu7 receptor function in the central nervous system. Its favorable properties, including potency, selectivity, oral bioavailability, and CNS penetrance, make it suitable for a wide range of in vitro and in vivo studies. This document has provided a detailed overview of its discovery, synthesis, and characterization, which will be of benefit to researchers in the fields of neuroscience, pharmacology, and drug discovery. The provided experimental protocols and pathway diagrams offer a practical guide for the utilization and further investigation of this important mGlu7 negative allosteric modulator.
References
- 1. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU6012962: A Novel mGlu7 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6012962 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for investigating the therapeutic potential of mGlu7 modulation in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental protocols related to this compound, serving as a vital resource for researchers in the field of neuroscience and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, is a novel small molecule with significant potential for CNS-related research.
Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide |
| CAS Number | 2313526-86-0[1] |
| Molecular Formula | C21H19F3N4O4[2] |
| Molecular Weight | 448.4 g/mol [2][3] |
| SMILES | COc1cc(C(=O)Nc2cc(OC(F)(F)F)ccc2-n2cncn2)ccc1OCC1CC1[2][3] |
| Physical Form | Solid[2] |
| Purity | >98% (HPLC) |
Pharmacological Properties
This compound functions as a negative allosteric modulator of the mGlu7 receptor, a class C G-protein coupled receptor (GPCR). This section details its mechanism of action, potency, and selectivity.
Pharmacological Profile of this compound
| Parameter | Value |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu7 |
| Potency (IC50) | 347 nM[4] |
| Selectivity | Highly selective for mGlu7 over other mGlu receptor subtypes |
| Bioavailability | Orally bioavailable |
| CNS Penetration | Yes |
Mechanism of Action: mGlu7 Signaling Pathway
The mGlu7 receptor is predominantly located presynaptically and is coupled to Gi/o proteins.[5] Activation of mGlu7 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6] This signaling cascade plays a crucial role in modulating neurotransmitter release. As a negative allosteric modulator, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This inhibitory action on mGlu7 signaling makes this compound a valuable tool for studying the physiological roles of this receptor.
Caption: Canonical mGlu7 signaling pathway and the inhibitory effect of this compound.
Key Experimental Protocols
This section outlines the methodologies for key in vitro and in vivo experiments used to characterize this compound.
In Vitro Assay for mGlu7 NAM Activity
Objective: To determine the potency of this compound as a negative allosteric modulator of the mGlu7 receptor.
Methodology: A common method involves using a cell line stably expressing the human mGlu7 receptor and a reporter system to measure intracellular signaling, such as cAMP levels.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu7 receptor are cultured in appropriate media.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are plated in a multi-well format.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a sub-maximal concentration of an mGlu7 agonist (e.g., L-AP4).
-
Following stimulation, the reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro mGlu7 NAM activity assay.
In Vivo Assessment of Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model of anxiety.
Methodology: The elevated zero maze (EZM) is a commonly used behavioral test to assess anxiety in rodents.
-
Animals: Male C57BL/6J mice are typically used.
-
Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Behavioral Testing:
-
After a specified pre-treatment time, individual mice are placed in the open area of the elevated zero maze.
-
The behavior of each mouse is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include the time spent in the open arms and the number of entries into the open arms.
-
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Caption: Workflow for the in vivo elevated zero maze experiment.
Conclusion
This compound represents a significant advancement in the development of selective mGlu7 modulators. Its well-defined chemical structure, favorable pharmacological properties, and demonstrated in vivo efficacy make it an indispensable tool for elucidating the complex roles of the mGlu7 receptor in health and disease. This technical guide provides a foundational resource for researchers aiming to utilize this compound in their studies, paving the way for potential therapeutic innovations.
References
- 1. This compound | mGlu7 NAM | Probechem Biochemicals [probechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Supplier | CAS 2313526-86-0 | AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The mGlu7 Negative Allosteric Modulator VU6012962: A Technical Guide for Glutamate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders. The metabotropic glutamate receptor 7 (mGlu7), a Gi/o-coupled receptor, is a key presynaptic autoreceptor that modulates glutamate release. Its unique role in fine-tuning glutamatergic transmission has made it an attractive target for therapeutic intervention. VU6012962 has emerged as a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the mGlu7 receptor. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying glutamate signaling, complete with quantitative data, experimental protocols, and pathway visualizations.
Core Compound Data: this compound
This compound is a valuable research tool for dissecting the role of mGlu7 in various physiological and pathological processes. Its favorable pharmacokinetic profile and potent NAM activity allow for robust in vivo target validation studies.
| Parameter | Value | Reference |
| IUPAC Name | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide | [1] |
| Molecular Formula | C21H19F3N4O4 | [1] |
| Molecular Weight | 448.4 g/mol | [1] |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of the mGlu7 Receptor | [1] |
| In Vitro Potency (IC50) | 347 nM | [1] |
Pharmacokinetic Properties
This compound exhibits excellent oral bioavailability and penetrates the central nervous system, making it suitable for in vivo behavioral studies. The following table summarizes key pharmacokinetic parameters in mice.
| Parameter | Species | Dose | Route | Value | Reference |
| Total Plasma Concentration | Mouse | 3 mg/kg | i.p. | 303 nM (at 1h post-dose) | [1] |
| Cerebrospinal Fluid (CSF) Concentration | Mouse | 3 mg/kg | i.p. | 883 nM (at 1h post-dose) | [1] |
| CSF/Plasma Ratio | Mouse | 3 mg/kg | i.p. | ~2.9 | [1] |
| CSF Concentration vs. IC50 | Mouse | 3 mg/kg | i.p. | 2.5-fold above in vitro IC50 | [1] |
Mechanism of Action and Signaling Pathway
The mGlu7 receptor is a class C G-protein coupled receptor (GPCR) that is predominantly located on presynaptic terminals. As a Gi/o-coupled receptor, its activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA), which ultimately modulates downstream effectors, including ion channels, to decrease neurotransmitter release.
As a negative allosteric modulator, this compound does not bind to the glutamate binding site (orthosteric site) but to a distinct allosteric site on the mGlu7 receptor. This binding reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.
Caption: mGlu7 receptor signaling pathway and modulation by this compound.
Experimental Protocols and In Vivo Applications
This compound has been utilized in preclinical models to investigate the role of mGlu7 in anxiety-related behaviors. The following are detailed methodologies for key behavioral assays.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow:
Caption: Experimental workflow for the Elevated Plus Maze assay.
Detailed Methodology:
-
Apparatus: The maze is typically made of a non-reflective material and consists of four arms (e.g., 50 cm long x 10 cm wide) elevated 50-70 cm above the floor. Two opposite arms are enclosed by walls (e.g., 40 cm high), while the other two are open.
-
Animal Subjects: Adult male mice (e.g., C57BL/6J) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Animals are brought to the testing room and allowed to habituate for at least 30 minutes prior to testing.
-
This compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Each mouse is placed individually in the center of the maze, facing one of the open arms.
-
Behavior is recorded for a 5-minute session using an overhead video camera and tracking software.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these parameters is indicative of an anxiolytic effect.
Quantitative Data with this compound:
Specific dose-response data for this compound in the elevated plus maze is not detailed in the primary publication. However, the compound was reported to be efficacious in preclinical anxiety models at a dose of 3 mg/kg.
Fear Conditioning
Fear conditioning is a form of Pavlovian learning where an animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The strength of this association is measured by the degree of freezing behavior (a species-specific defensive posture) in response to the CS or the conditioning context.
Experimental Workflow:
Caption: Experimental workflow for the Fear Conditioning assay.
Detailed Methodology:
-
Apparatus: A sound-attenuating chamber equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior.
-
Animal Subjects: As with the EPM, adult male mice are frequently used.
-
Procedure:
-
Day 1 (Conditioning):
-
This compound or vehicle is administered prior to the conditioning session.
-
The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
A series of CS-US pairings are presented (e.g., a 30-second tone followed immediately by a 2-second, 0.5 mA foot shock), separated by an inter-trial interval.
-
-
Day 2 (Contextual Fear Testing):
-
The mouse is returned to the same conditioning chamber for a set period (e.g., 5 minutes) without any CS or US presentation.
-
Freezing behavior is quantified as an index of contextual fear memory.
-
-
Day 3 (Cued Fear Testing):
-
The mouse is placed in a novel context (different shape, color, and odor).
-
After a baseline period, the CS (tone) is presented multiple times without the US.
-
Freezing behavior during the CS presentation is measured as an index of cued fear memory.
-
-
-
Data Analysis: The primary dependent measure is the percentage of time spent freezing during the contextual and cued fear tests. A reduction in freezing time in the this compound-treated group compared to the vehicle group would suggest an anxiolytic or fear-reducing effect.
Quantitative Data with this compound:
Conclusion
This compound is a well-characterized and valuable pharmacological tool for investigating the role of the mGlu7 receptor in glutamate signaling and its implications in CNS function and disease. Its favorable properties, including oral bioavailability, CNS penetrance, and potent mGlu7 NAM activity, make it a suitable compound for in vivo studies. This guide provides a foundational understanding of this compound, its mechanism of action, and standardized protocols for its application in behavioral neuroscience research. Further studies are warranted to fully elucidate its pharmacokinetic profile and to generate comprehensive dose-response data in various behavioral paradigms. Such research will undoubtedly contribute to a deeper understanding of the therapeutic potential of modulating mGlu7 signaling.
References
An In-depth Technical Guide to mGlu7 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulators (NAMs), a class of compounds with significant therapeutic potential for various neurological and psychiatric disorders. This document details their mechanism of action, key pharmacological data, and the experimental protocols used for their characterization.
Introduction to mGlu7 and Negative Allosteric Modulation
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly expressed on presynaptic terminals in the central nervous system. It plays a crucial role in modulating neurotransmitter release, primarily by inhibiting adenylyl cyclase through its coupling to Gαi/o proteins.[1][2] Unlike orthosteric ligands that bind to the glutamate binding site, negative allosteric modulators (NAMs) bind to a distinct site on the receptor, reducing the affinity and/or efficacy of the endogenous ligand, glutamate.[3][4] This modulatory approach offers the potential for greater subtype selectivity and a more subtle "dimmer switch" control of receptor function compared to traditional antagonists.
Key mGlu7 Negative Allosteric Modulators
Several distinct chemical series of mGlu7 NAMs have been identified and characterized. The table below summarizes the quantitative data for some of the most well-studied compounds.
| Compound | Assay Type | Species/Cell Line | Orthosteric Ligand | IC50 | Reference |
| ADX71743 | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | 460 nM | [5] |
| cAMP Assay | T-REx 293 | Glutamate (EC80) | 22 nM | [6] | |
| cAMP Assay | T-REx 293 | L-AP4 (EC80) | 125 nM | [6] | |
| Inverse Agonist (cAMP) | T-REx 293 | Forskolin | 0.22 µM | [7] | |
| MMPIP | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | 72 nM | [5] |
| Inverse Agonist (cAMP) | T-REx 293 | Forskolin | 0.34 µM | [7] | |
| XAP044 | [35S]GTPγS Binding | CHO-K1 | L-AP4 | 88 nM | [8] |
| [35S]GTPγS Binding (mGlu7a) | CHO | DL-AP4 | 3.5 µM | ||
| [35S]GTPγS Binding (mGlu7b) | CHO | DL-AP4 | 2.8 µM | ||
| VU6010608 | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | Similar to VU6010953 | [9] |
| VU6010953 | Calcium Mobilization (Gα15) | HEK293 | L-AP4 | Similar to VU6010608 | [9] |
Signaling Pathways of mGlu7
Activation of mGlu7 receptors primarily initiates a Gαi/o-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also directly modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] Furthermore, mGlu7 can signal through β-arrestin pathways, which can modulate the mitogen-activated protein kinase (MAPK) cascade.[1]
Experimental Protocols
Calcium Mobilization Assay
This assay is a common method to screen for mGlu7 modulators in a high-throughput format. Since mGlu7 natively couples to Gαi/o, which does not directly lead to calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein (e.g., Gαqi5) that links the receptor to the Gαq pathway and subsequent release of intracellular calcium stores.[5][10]
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in DMEM/F-12 medium supplemented with 10% FBS and antibiotics.
-
Cells are transiently co-transfected with plasmids encoding for the human mGlu7 receptor and the promiscuous Gα15 protein using a suitable transfection reagent (e.g., Lipofectamine).
-
Transfected cells are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured for 24-48 hours.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
-
Compound Addition and Fluorescence Reading:
-
The dye solution is removed, and cells are washed again with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The mGlu7 NAM is added to the wells at various concentrations and incubated for a specified period.
-
An EC80 concentration of an orthosteric agonist (e.g., L-AP4 or glutamate) is then added to stimulate the receptor.
-
Fluorescence is measured kinetically to detect changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity is used to determine the level of receptor activation.
-
IC50 values for the NAMs are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Complemented Donor-Acceptor Resonance Energy Transfer (CODA-RET) Assay
The CODA-RET assay is a sophisticated method to study the activation of specific GPCR heterodimers. It combines protein-fragment complementation with bioluminescence resonance energy transfer (BRET) to monitor conformational changes within a defined receptor pair.[11][12]
Detailed Methodology:
-
Construct Preparation:
-
cDNAs for mGlu7 and its potential heterodimerization partner (e.g., mGlu8) are tagged at their C-termini with complementary fragments of a luciferase enzyme (e.g., N- and C-terminal fragments of Renilla luciferase).
-
A G-protein subunit (e.g., Gαi) is tagged with a fluorescent acceptor protein (e.g., mVenus).
-
-
Cell Culture and Transfection:
-
HEK293T cells are co-transfected with the two receptor-luciferase fragment constructs and the G-protein-fluorescent protein construct.
-
-
BRET Measurement:
-
Transfected cells are harvested and plated in a white microplate.
-
The luciferase substrate (e.g., coelenterazine h) is added to the cells.
-
The mGlu7 NAM and then the orthosteric agonist are added.
-
Light emission from both the luciferase (donor) and the fluorescent protein (acceptor) is measured simultaneously using a plate reader capable of detecting dual-wavelength emission.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
Changes in the BRET ratio upon ligand addition indicate conformational changes in the receptor-G-protein complex, signifying receptor activation.
-
Dose-response curves are generated to determine the potency and efficacy of the NAM at the specific heterodimer.
-
Hippocampal Slice Electrophysiology
This ex vivo technique is used to assess the effects of mGlu7 NAMs on synaptic transmission and plasticity in a native brain circuit. The Schaffer collateral-CA1 synapse in the hippocampus is a well-characterized circuit where mGlu7 is the predominant presynaptic group III mGlu receptor.[13][14]
Detailed Methodology:
-
Slice Preparation:
-
Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application and Plasticity Induction:
-
The mGlu7 NAM is bath-applied to the slice, and its effect on baseline synaptic transmission is recorded.
-
The effect of the NAM on agonist-induced depression of synaptic transmission can be tested by co-applying a group III mGlu receptor agonist like L-AP4.
-
Long-term potentiation (LTP), a form of synaptic plasticity, is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second). The ability of the NAM to block LTP induction is assessed.
-
-
Data Analysis:
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
Changes in the fEPSP slope are expressed as a percentage of the pre-drug baseline.
-
Statistical analysis is performed to determine the significance of the drug's effects.
-
Conclusion
mGlu7 negative allosteric modulators represent a promising class of compounds for the treatment of CNS disorders. Their unique mechanism of action allows for a nuanced modulation of glutamatergic neurotransmission. The experimental protocols detailed in this guide are essential tools for the discovery, characterization, and development of novel mGlu7 NAMs with improved therapeutic profiles. Further research into the structural biology of the mGlu7 allosteric binding site and the in vivo consequences of mGlu7 modulation will continue to advance this exciting field of drug discovery.
References
- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CODA-RET reveals functional selectivity as a result of GPCR heteromerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CODA-RET reveals functional selectivity as a result of GPCR heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
VU6012962: A Negative Allosteric Modulator of mGlu7 and its Role in Central Nervous System Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2][3][4] As a research tool, it offers a high degree of selectivity for mGlu7, enabling the precise investigation of this receptor's role in various neurological processes and disorders.[2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and associated signaling pathways. Furthermore, it explores the broader context of mGlu receptor modulation of the K-Cl cotransporter 2 (KCC2), a critical regulator of neuronal inhibition, to provide a complete picture for CNS researchers.
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGlu7 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the receptor's response to glutamate, effectively inhibiting its downstream signaling. This modulation allows for a fine-tuning of glutamatergic neurotransmission, which is implicated in a wide array of CNS functions and pathologies.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species | Assay/Model | Reference |
| IC50 | 347 nM | --- | In vitro | [2][4] |
| Minimum Effective Dose (MED) | 3 mg/kg | Mouse | Elevated Zero Maze (EZM) | [1] |
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on its characterization as a tool compound for preclinical anxiety models, the following methodologies are representative of the types of experiments in which this compound would be employed.[1][3]
In Vivo Behavioral Assay: Elevated Zero Maze (EZM)
The Elevated Zero Maze is a common behavioral test to assess anxiety-like behavior in rodents.[5][6][7][8]
-
Apparatus: A circular runway elevated from the floor, divided into two open and two closed (walled) quadrants.
-
Procedure:
-
Animals (e.g., mice) are administered this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control 60 minutes prior to testing.[2]
-
Each animal is placed individually in the center of one of the open quadrants.
-
The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: Key parameters measured include the time spent in the open versus closed quadrants and the number of entries into each quadrant. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[2]
In Vitro Assay: Calcium Mobilization
This type of assay is used to determine the potency and efficacy of compounds at G-protein coupled receptors like mGlu7 that signal through changes in intracellular calcium.
-
Cell Line: A stable cell line expressing the human mGlu7 receptor (e.g., T-REx 293).
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520-AM).
-
Cells are then treated with varying concentrations of this compound.
-
An mGlu7 agonist (e.g., L-AP4) is added to stimulate the receptor.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
-
Data Analysis: The inhibitory concentration 50 (IC50) is calculated by measuring the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.
Signaling Pathways
This compound-Mediated mGlu7 Negative Allosteric Modulation
As a negative allosteric modulator of mGlu7, this compound inhibits the receptor's canonical signaling pathway. mGlu7 is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by binding to an allosteric site, prevents this cascade of events.
Caption: Signaling pathway of mGlu7 and its negative modulation by this compound.
Indirect Regulation of KCC2 by Metabotropic Glutamate Receptors
While there is no direct evidence linking this compound to the K-Cl cotransporter 2 (KCC2), research has shown that the activation of group I metabotropic glutamate receptors (mGluR1s) can modulate KCC2 function.[9] This provides a potential, though unconfirmed, indirect mechanism by which compounds targeting mGluRs could influence neuronal chloride homeostasis and, consequently, GABAergic inhibition. KCC2 is a crucial transporter responsible for extruding chloride ions from mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABA.
Downregulation of KCC2 function is implicated in several neurological disorders, including epilepsy and neuropathic pain. The modulation of KCC2 activity by mGluRs is thought to occur through intracellular signaling cascades involving protein kinase C (PKC).[9]
Caption: Postulated indirect regulation of KCC2 function by Group I mGluRs.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu7 receptor function in the central nervous system. Its high selectivity and in vivo efficacy make it particularly useful for preclinical studies aimed at understanding the role of mGlu7 in anxiety and other neurological disorders. While a direct interaction with the KCC2 transporter has not been demonstrated, the established link between metabotropic glutamate receptors and KCC2 regulation opens up intriguing possibilities for future research. Further studies are warranted to elucidate the precise downstream signaling pathways of this compound and to explore any potential indirect effects on neuronal chloride homeostasis and inhibitory neurotransmission.
References
- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | mGlu7 NAM | MCE [medchemexpress.cn]
- 5. Experimental models of anxiety for drug discovery and brain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Models of Anxiety for Drug Discovery and Brain Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental models of anxiety for drug discovery and brain research - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 8. scielo.br [scielo.br]
- 9. Tonic activation of group I mGluRs modulates inhibitory synaptic strength by regulating KCC2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Assessment of Novel Anxiolytic Agents: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel anxiolytic compounds is a critical area of neuropsychiatric research. A thorough preclinical evaluation is paramount to ascertain the potential efficacy and mechanism of action of new chemical entities before they can be considered for clinical trials. This technical guide outlines the fundamental methodologies and data presentation strategies employed in the preclinical assessment of anxiolytic drug candidates, using the hypothetical compound VU6012962 as an illustrative example. The document details common behavioral assays in rodent models, their underlying principles, and the structure of experimental protocols. Furthermore, it provides a framework for visualizing experimental workflows and putative signaling pathways, essential for a comprehensive understanding of a compound's pharmacological profile.
Introduction to Preclinical Anxiety Models
Animal models are indispensable tools in the quest to understand the neurobiological underpinnings of anxiety and to screen for novel therapeutic agents.[1][2][3][4] These models typically involve exposing rodents to situations that elicit conflicting motivations, such as the desire to explore a new environment versus the innate aversion to open, brightly lit spaces.[1] The behavioral responses of the animals in these paradigms are then used to infer their level of anxiety-like behavior. Anxiolytic compounds are expected to reduce these fear- and anxiety-related behaviors.
Commonly employed preclinical models for assessing anxiety-like behavior include:
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[5][6][7] The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the ground.[5][6] A greater amount of time spent and more entries into the open arms are indicative of an anxiolytic effect.[5]
-
Open Field Test (OFT): The OFT assesses exploratory behavior and anxiety.[5][6][7] Rodents are placed in a large, open arena, and their movement is tracked. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.[5]
-
Light-Dark Box Test: This assay is based on the conflict between the drive to explore and the aversion to brightly illuminated areas. The apparatus consists of a large, illuminated chamber and a smaller, dark chamber connected by an opening. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Marble-Burying Test: This test leverages the natural tendency of rodents to bury novel objects. A reduction in the number of marbles buried is often interpreted as an anxiolytic-like effect.[6]
-
Social Interaction Test: This model assesses anxiety in a social context by measuring the time rodents spend actively engaging with an unfamiliar conspecific.[3][7] Anxiolytic drugs are expected to increase the duration of social interaction.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. Below are example methodologies for the Elevated Plus Maze and Open Field Test.
Elevated Plus Maze (EPM) Protocol
Objective: To assess the anxiolytic-like effects of this compound in adult male Wistar rats.
Apparatus: A plus-shaped maze made of non-reflective material, elevated 50 cm above the floor. The maze has two opposing open arms (50 x 10 cm) and two opposing enclosed arms (50 x 10 x 40 cm) with an open top. The arms extend from a central platform (10 x 10 cm).
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at doses of 1, 5, and 10 mg/kg, 30 minutes prior to testing. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., diazepam 2 mg/kg, i.p.) are included.
-
Testing: Each rat is placed on the central platform facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.
-
Data Collection: An overhead video camera records the session. An automated tracking system is used to score the following parameters:
-
Time spent in the open arms (s)
-
Time spent in the enclosed arms (s)
-
Number of entries into the open arms
-
Number of entries into the enclosed arms
-
Total distance traveled (cm)
-
-
Data Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle control group.
Open Field Test (OFT) Protocol
Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior in adult male C57BL/6 mice.
Apparatus: A square arena (50 x 50 x 40 cm) made of opaque, non-reflective material. The floor of the arena is divided into a central zone (25 x 25 cm) and a peripheral zone.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg, 60 minutes prior to testing. A vehicle control group and a positive control group are included.
-
Testing: Each mouse is gently placed in the center of the open field. The animal's behavior is recorded for 10 minutes.
-
Data Collection: An automated video tracking system measures:
-
Time spent in the center zone (s)
-
Distance traveled in the center zone (cm)
-
Total distance traveled (cm)
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Data Analysis: Statistical analysis is performed using a one-way ANOVA with a subsequent post-hoc test.
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different treatment groups.
Table 1: Effects of this compound on Behavior in the Elevated Plus Maze in Rats
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 25.3 ± 3.1 | 8.4 ± 1.0 | 4.2 ± 0.8 | 15.1 ± 1.5 |
| This compound | 1 | 30.1 ± 4.5 | 10.0 ± 1.5 | 5.0 ± 0.9 | 14.8 ± 1.3 |
| This compound | 5 | 55.8 ± 6.2 | 18.6 ± 2.1 | 8.1 ± 1.1* | 15.5 ± 1.6 |
| This compound | 10 | 70.2 ± 7.8 | 23.4 ± 2.6 | 9.5 ± 1.3 | 15.9 ± 1.4 |
| Diazepam | 2 | 85.4 ± 8.1 | 28.5 ± 2.7 | 10.2 ± 1.0 | 16.2 ± 1.8 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Effects of this compound on Behavior in the Open Field Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Distance in Center (cm) | Total Distance (cm) | Rearing Frequency |
| Vehicle | - | 35.6 ± 4.2 | 350.1 ± 45.3 | 2500.7 ± 210.5 | 22.1 ± 2.5 |
| This compound | 3 | 40.2 ± 5.1 | 380.5 ± 50.1 | 2450.3 ± 198.7 | 21.8 ± 2.3 |
| This compound | 10 | 68.9 ± 7.5 | 650.8 ± 68.2 | 2550.1 ± 220.1 | 23.0 ± 2.8 |
| This compound | 30 | 85.3 ± 9.1 | 810.2 ± 85.6 | 2490.6 ± 205.4 | 22.5 ± 2.6 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Visualization of Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental designs and biological mechanisms.
Putative Signaling Pathway
The neurobiology of anxiety is complex, involving multiple neurotransmitter systems.[8] Key pathways implicated include the serotonergic, GABAergic, and noradrenergic systems.[8][9] Anxiolytic drugs often act by modulating these pathways.[9][10][11] For instance, benzodiazepines enhance the inhibitory effects of GABA at the GABA-A receptor.[8]
Assuming this compound acts as a positive allosteric modulator of the GABA-A receptor, its putative signaling pathway can be visualized as follows:
Conclusion
The preclinical evaluation of a novel anxiolytic candidate like this compound requires a systematic and multi-faceted approach. By employing a battery of validated behavioral assays, adhering to rigorous experimental protocols, and presenting data in a clear and standardized format, researchers can build a robust profile of a compound's anxiolytic potential and its effects on general behavior. Furthermore, the visualization of experimental workflows and putative signaling pathways is essential for communicating the scientific rationale and findings to the broader research and drug development community. This comprehensive preclinical data package is the foundation upon which decisions for further development and clinical investigation are made.
References
- 1. Animal models of anxiety disorders and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of anxiety and anxiolytic drug action. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral assays - Ekam Imaging [ekamimaging.com]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 7. Anxiety Assessment in Pre-clinical Tests and in Clinical Trials: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Biochemical Aspects of Anxiety - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms of action in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
The Pharmacology of VU6012962: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a critical tool for investigating the physiological and pathological roles of mGlu7. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGlu7 receptor.[1][2] This means it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, and other orthosteric agonists, thereby inhibiting receptor activation. The primary consequence of mGlu7 inhibition is a modulation of neurotransmitter release, as mGlu7 is predominantly located on presynaptic terminals.
Signaling Pathways
The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Inhibition of mGlu7 by this compound is expected to disinhibit these canonical and non-canonical signaling pathways.
Canonical Gαi/o Signaling Pathway
Canonical signaling through Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Caption: Canonical mGlu7 signaling pathway inhibited by this compound.
Non-Canonical Gβγ Signaling Pathway
Upon G-protein activation, the Gβγ subunit dissociates and can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).
References
- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Preparation of VU6012962 for Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of VU6012962, a metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator, for in vivo animal dosing. The following guidelines are based on available data and common laboratory practices for administering hydrophobic compounds to animals.
Physicochemical Properties and Solubility
Table 1: Solubility and Storage Information for this compound
| Parameter | Data | Source |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). A 10 mM solution in DMSO is commercially available. | APExBIO |
| A stock solution can be prepared in DMSO. | MedchemExpress | |
| Storage of Stock Solution | Store at -20°C for up to 1 year or -80°C for up to 2 years. | MedchemExpress[1] |
Recommended Vehicle for In Vivo Dosing
For intraperitoneal (IP) injection in mice, a multi-component vehicle is recommended to ensure the solubility and bioavailability of this compound. A common approach for hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute it with a mixture of co-solvents and surfactants.
Recommended Vehicle Composition:
A widely used vehicle formulation for compounds with low aqueous solubility consists of:
-
DMSO (Dimethyl Sulfoxide): To initially dissolve the compound.
-
PEG300 or PEG400 (Polyethylene Glycol): As a co-solvent to improve solubility.
-
Tween 80 (Polysorbate 80): As a non-ionic surfactant to create a stable emulsion and prevent precipitation.
-
Saline (sterile, 0.9% NaCl): As the final diluent to make the solution isotonic.
Experimental Protocol: Preparation of this compound Dosing Solution
This protocol provides a step-by-step guide for preparing a dosing solution of this compound for intraperitoneal injection in mice, based on a final desired concentration and dose.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300) or 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the Required Amount of this compound:
-
Determine the desired dose in mg/kg (e.g., 1, 3, or 10 mg/kg as used in previous studies).[1]
-
Determine the dosing volume (typically 5-10 mL/kg for mice).
-
Calculate the final concentration of the dosing solution (mg/mL).
-
Calculate the total volume of dosing solution needed for the study.
-
Weigh the required amount of this compound powder.
-
-
Prepare the Vehicle Mixture: A common vehicle formulation is a 10/40/5/45 mixture of DMSO/PEG300/Tween 80/Saline. To prepare 1 mL of this vehicle:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline
-
-
Dissolve this compound in DMSO:
-
Add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid overheating.
-
-
Add Co-solvents and Surfactant:
-
To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex well.
-
Add the calculated volume of Tween 80. Vortex well to ensure a homogenous mixture.
-
-
Final Dilution with Saline:
-
Slowly add the sterile saline to the mixture while vortexing. This should be done dropwise to prevent precipitation of the compound.
-
The final solution should be a clear and homogenous emulsion. If any precipitation is observed, sonication may help to redissolve it.
-
-
Final Inspection and Use:
-
Visually inspect the final solution for any precipitates or phase separation.
-
The dosing solution should be prepared fresh on the day of the experiment. If storage is necessary, it should be for a short period at 2-8°C, and the solution should be brought to room temperature and vortexed before administration.
-
Table 2: Example Calculation for a 3 mg/kg Dose in a 25g Mouse
| Parameter | Value | Calculation |
| Mouse Weight | 25 g | |
| Dose | 3 mg/kg | |
| Dosing Volume | 10 mL/kg | |
| Total Dose per Mouse | 0.075 mg | 3 mg/kg * 0.025 kg |
| Injection Volume per Mouse | 0.25 mL | 10 mL/kg * 0.025 kg |
| Final Concentration | 0.3 mg/mL | 0.075 mg / 0.25 mL |
| Volume of 10% DMSO | 25 µL | 10% of 0.25 mL |
| Volume of 40% PEG300 | 100 µL | 40% of 0.25 mL |
| Volume of 5% Tween 80 | 12.5 µL | 5% of 0.25 mL |
| Volume of 45% Saline | 112.5 µL | 45% of 0.25 mL |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound dosing solution.
Caption: Workflow for the preparation of this compound dosing solution.
Intraperitoneal Injection Procedure in Mice
The following diagram outlines the key steps for performing an intraperitoneal injection in a mouse.
References
Application Notes and Protocols: VU6012962 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage, experimental protocols, and relevant signaling pathways for the use of VU6012962, a potent and selective mGlu7 negative allosteric modulator (NAM), in mouse models of anxiety.
Overview of this compound
This compound is an orally bioavailable and central nervous system (CNS) penetrant small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). Its efficacy in preclinical anxiety models makes it a valuable tool for studying the role of mGlu7 in neuropsychiatric disorders.
Effective Dosage and Administration in Mice
The minimum effective dose (MED) of this compound for anxiolytic-like effects in mice has been determined to be 3 mg/kg administered via intraperitoneal (i.p.) injection. At this dosage, this compound achieves concentrations in the cerebrospinal fluid (CSF) approximately 2.5 to 4 times its in vitro IC50, indicating sufficient target engagement in the CNS.[1] It is important to note that a higher dose of 10 mg/kg has been observed to cause a decrease in overall locomotion, suggesting a potential therapeutic window that should be considered in experimental design.
Quantitative Data Summary
| Parameter | Value | Species/Strain | Administration | Model | Source |
| Minimum Effective Dose (Anxiolytic) | 3 mg/kg | C57BL/6J Mice | Intraperitoneal (i.p.) | Elevated Zero Maze | [1] |
| In Vivo Target Engagement | CSF concentration ~4x in vitro IC50 | C57BL/6J Mice | 3 mg/kg i.p. | Not Specified | [1] |
| Observed Side Effect | Decreased locomotion | C57BL/6J Mice | 10 mg/kg i.p. | Elevated Zero Maze | |
| In Vitro Potency (IC50) | 347 nM | Not Specified | Not Applicable | Not Specified |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life for the 3 mg/kg i.p. dose in mice are not publicly available at this time.
Experimental Protocols
Preparation and Administration of this compound
Vehicle Formulation:
While the original study by Reed et al. (2019) does not specify the exact vehicle used, a common and appropriate vehicle for intraperitoneal injection of benzamide compounds in mice is a suspension in 0.5% methylcellulose in sterile water or saline . Alternatively, a solution can be prepared using a small amount of DMSO to initially dissolve the compound, followed by dilution with saline (e.g., final concentration of 5-10% DMSO). It is crucial to administer the same vehicle to the control group.
Protocol for Intraperitoneal (i.p.) Injection:
-
Preparation: Prepare the dosing solution of this compound at the desired concentration in the chosen vehicle. Ensure the solution is well-mixed, especially if it is a suspension.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.
-
Administration: Slowly inject the solution. The volume should typically not exceed 10 mL/kg.
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately following the injection.
Elevated Zero Maze (EZM) for Anxiety-Like Behavior
The Elevated Zero Maze is a standard behavioral paradigm to assess anxiety in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A circular platform (e.g., 60 cm diameter) elevated above the floor (e.g., 50 cm).
-
The platform is divided into four equal quadrants.
-
Two opposite quadrants are "open" with no walls, while the other two are "closed" with high, opaque walls.
Experimental Workflow:
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Dosing: Administer this compound (3 mg/kg, i.p.) or vehicle to the mice 60 minutes prior to testing.
-
Trial Initiation: Place the mouse in one of the closed quadrants of the EZM.
-
Data Collection: Record the mouse's behavior for a 5 to 10-minute session using an automated video tracking system.
-
Behavioral Parameters: Key parameters to measure include:
-
Time spent in the open quadrants.
-
Time spent in the closed quadrants.
-
Latency to enter an open quadrant.
-
Number of entries into open and closed quadrants.
-
Total distance traveled (as a measure of general locomotion).
-
-
Interpretation: An increase in the time spent in the open quadrants is indicative of an anxiolytic-like effect.
Signaling Pathway
This compound is a negative allosteric modulator of the mGlu7 receptor. The mGlu7 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o signaling pathway.
Pathway Description:
-
Activation: Under normal conditions, the binding of glutamate to the mGlu7 receptor activates the associated Gi/o G-protein.
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and other downstream effectors, ultimately modulating neuronal excitability.
-
Action of this compound: As a negative allosteric modulator, this compound binds to a site on the mGlu7 receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby preventing the downstream signaling cascade and leading to its therapeutic effects in anxiety models.
References
Application Notes and Protocols for VU6012962 in the Elevated Zero Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Gi/o-coupled receptor, is implicated in the modulation of anxiety and other neurological disorders. As a presynaptic receptor, it plays a crucial role in regulating the release of neurotransmitters such as glutamate and GABA in brain regions associated with fear and anxiety, including the amygdala.[3][4] Negative allosteric modulation of mGlu7 has been shown to produce anxiolytic-like effects in various preclinical models.[1][3]
The elevated zero maze (EZM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is an adaptation of the elevated plus maze and is considered to have increased sensitivity for detecting anxiolytic and anxiogenic compounds.[5] The maze consists of a circular platform with alternating open and closed quadrants, removing the ambiguity of the central platform present in the traditional elevated plus maze. Rodents naturally tend to avoid open, elevated spaces, and anxiolytic compounds typically increase the time spent in and the number of entries into the open quadrants.
These application notes provide a comprehensive protocol for utilizing this compound in the elevated zero maze test to evaluate its anxiolytic potential.
Data Presentation
The following table summarizes the reported effects of this compound on key behavioral parameters in the elevated zero maze test in mice.
| Dose (mg/kg, i.p.) | Time in Open Arms | Locomotor Activity | Reference |
| 3 | Increased | No significant effect | [5] |
| 10 | Not specified | Decreased | [5] |
Note: This data is based on information from a commercial supplier and the primary research literature. For detailed statistical analysis, refer to the original studies.
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Elevated Zero Maze apparatus (see specifications below)
-
Video tracking software and camera
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
Apparatus Specifications
The elevated zero maze should be constructed of a non-porous material (e.g., black acrylic) and consist of a circular platform elevated from the floor.
| Parameter | Specification (for mice) |
| Annulus Diameter | 40-60 cm |
| Runway Width | 5-7 cm |
| Wall Height (closed quadrants) | 15-20 cm |
| Elevation from Floor | 40-50 cm |
Experimental Procedure
-
Animal Acclimation: House mice in the testing facility for at least one week prior to the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation to Testing Room: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the test to allow for habituation to the novel environment.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of testing, prepare the final dosing solutions by diluting the stock solution in the vehicle to the desired concentrations (e.g., 0.3 mg/ml for a 3 mg/kg dose at a 10 ml/kg injection volume).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the EZM test.
-
-
Elevated Zero Maze Test:
-
Place a mouse into one of the closed quadrants of the EZM, facing the wall.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze for a 5-minute session.
-
After the session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the video recordings using the tracking software to quantify the following parameters:
-
Time spent in the open quadrants (seconds)
-
Number of entries into the open quadrants
-
Total distance traveled (cm) - as a measure of locomotor activity.
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Behavior of Male and Female C57BL/6J Mice Is More Consistent with Repeated Trials in the Elevated Zero Maze than in the Elevated Plus Maze [frontiersin.org]
- 3. Negative allosteric modulation of the mGlu7 receptor reduces visceral hypersensitivity in a stress-sensitive rat strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Negative Allosteric Modulators of mGlu7 Receptor as Putative Antipsychotic Drugs [frontiersin.org]
- 5. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of VU6012962, an mGlu7 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6012962 is a potent, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2][3] As a NAM, this compound does not bind to the orthosteric site where the endogenous ligand glutamate binds, but to a distinct allosteric site on the receptor. This binding event modulates the receptor's response to glutamate, resulting in an inhibition of its signaling cascade. The mGlu7 receptor, a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that canonically signals through the Gαi/o pathway to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This application note provides detailed protocols for three key cell-based assays to characterize the activity of this compound and other mGlu7 NAMs: a cAMP inhibition assay, a Gα15-mediated calcium mobilization assay, and a G-protein-regulated inwardly rectifying potassium channel (GIRK) thallium flux assay.
Signaling Pathway of mGlu7 and Mechanism of Action of this compound
The mGlu7 receptor is predominantly expressed on presynaptic terminals in the CNS, where it acts as an autoreceptor or heteroreceptor to regulate neurotransmitter release.[5] Upon activation by high concentrations of glutamate, the mGlu7 receptor couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as inhibiting Ca2+ channels and activating GIRK channels.[5]
This compound, as an mGlu7 NAM, binds to an allosteric site on the receptor, likely within the transmembrane domain. This binding event reduces the efficacy of glutamate (or an orthosteric agonist like L-AP4) in activating the receptor, thereby attenuating the downstream signaling cascade. This results in a diminished inhibition of adenylyl cyclase and consequently, a smaller decrease in cAMP levels upon agonist stimulation. The activity of this compound can thus be quantified by measuring its ability to reverse the agonist-induced suppression of cAMP or by monitoring its effect on other G-protein mediated events like calcium mobilization or potassium channel activation in engineered cell lines.
Figure 1: mGlu7 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound from functional cell-based assays.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | 347 | [1][2] |
| This compound | Calcium Mobilization (Gα15) | HEK293 expressing mGlu7 | L-AP4 | ~350 | [6] |
| This compound | GIRK Thallium Flux | HEK293 expressing mGlu7 & GIRK | L-AP4 | ~400 | [6] |
Experimental Protocols
The following are detailed protocols for conducting cell-based assays to determine the activity of this compound.
Figure 2: General experimental workflow for mGlu7 NAM cell-based assays.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the L-AP4-stimulated decrease in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human mGlu7 receptor (e.g., from a commercial vendor or developed in-house).
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
L-AP4 (mGlu7 agonist).
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay).
-
384-well white, clear-bottom assay plates.
Protocol:
-
Cell Culture: Culture HEK293-mGlu7 cells in a T75 flask at 37°C in a humidified 5% CO2 incubator. Passage cells every 2-3 days.
-
Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer to a density of 0.5 x 10^6 cells/mL. Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Agonist and Forskolin Addition: Prepare a solution of L-AP4 and forskolin in assay buffer. The final concentration of L-AP4 should be its EC80, and the final concentration of forskolin is typically 1-10 µM. Add 5 µL of this solution to all wells except the basal control wells.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Prepare the cAMP detection reagent according to the manufacturer's instructions. Add 20 µL of the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 15-20 minutes in the dark. Measure luminescence using a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the increase in cAMP levels. Calculate the percent inhibition of the L-AP4 response by this compound and determine the IC50 value.
Gα15-Mediated Calcium Mobilization Assay
This assay utilizes a chimeric G-protein, Gα15, which couples Gi/o-linked receptors to the phospholipase C pathway, resulting in a measurable intracellular calcium flux upon receptor activation.
Materials:
-
HEK293 cells stably co-expressing the human mGlu7 receptor and Gα15.
-
Cell culture medium: As described for the cAMP assay.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
L-AP4.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
384-well black, clear-bottom assay plates.
Protocol:
-
Cell Plating: Plate HEK293-mGlu7-Gα15 cells in 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of the compound dilutions to the plate.
-
Incubation: Incubate for 10-20 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add 5 µL of L-AP4 (at its EC80 concentration) to the wells and continue to measure fluorescence for 2-3 minutes.
-
Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Calculate the percent inhibition of the L-AP4-induced calcium signal by this compound and determine the IC50 value.
GIRK Thallium Flux Assay
This assay measures the activation of co-expressed GIRK channels, which are activated by the Gβγ subunits of the Gi/o protein upon mGlu7 receptor stimulation. The influx of thallium (a surrogate for potassium) is measured using a thallium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably co-expressing the human mGlu7 receptor and GIRK1/2 channels.
-
Cell culture medium: As described for the cAMP assay.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Stimulus buffer: Assay buffer containing thallium sulfate.
-
L-AP4.
-
This compound.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
384-well black, clear-bottom assay plates.
Protocol:
-
Cell Plating: Plate HEK293-mGlu7-GIRK cells in 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the thallium-sensitive dye. Incubate for 1 hour at room temperature.
-
Compound and Agonist Addition: Prepare serial dilutions of this compound and a solution of L-AP4 (at its EC80 concentration). Add 5 µL of the compound dilutions and 5 µL of the L-AP4 solution to the wells.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds.
-
Thallium Addition: Add 10 µL of the thallium-containing stimulus buffer to the wells and continue to measure fluorescence for 2-5 minutes.
-
Data Analysis: The increase in fluorescence indicates thallium influx through the activated GIRK channels. Calculate the percent inhibition of the L-AP4-induced thallium flux by this compound and determine the IC50 value.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6012962 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6012962 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] The mGlu7 receptor, a Class C G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating neurotransmitter release.[1] As a NAM, this compound does not bind to the glutamate binding site but to an allosteric site, inhibiting the receptor's response to glutamate. This mechanism of action has generated significant interest in its potential as a therapeutic agent, particularly for anxiety disorders. These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays used to assess anxiolytic-like effects.
Mechanism of Action: mGlu7 Negative Allosteric Modulation
The mGlu7 receptor is a presynaptic autoreceptor that, when activated by glutamate, inhibits further glutamate release. By acting as a negative allosteric modulator, this compound reduces the inhibitory effect of mGlu7 on glutamate transmission. This leads to an increase in glutamate release in specific brain circuits, which is hypothesized to underlie its anxiolytic effects.
Signaling Pathway of mGlu7 Receptor
The mGlu7 receptor primarily couples to the Gαi/o G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the G-protein also leads to the modulation of ion channels, such as the inhibition of presynaptic Ca2+ channels and the activation of inwardly rectifying K+ channels, which collectively reduce neurotransmitter release. This compound, as a NAM, attenuates these signaling cascades.
Quantitative Data
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound in rodents.
Table 1: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Mouse | Rat |
| Dose (mg/kg) | 10 (p.o.) | 10 (p.o.) |
| Tmax (h) | 0.25 | 0.5 |
| Cmax (ng/mL) | 184 ± 28 | 290 ± 50 |
| AUC (ng·h/mL) | 235 ± 25 | 630 ± 110 |
| Brain Cmax (ng/g) | 210 ± 30 | 350 ± 60 |
| Brain/Plasma Ratio | ~1.1 | ~1.2 |
Data are presented as mean ± SEM. p.o. = oral administration.
Table 2: Efficacy of this compound in Rodent Anxiety Models
| Behavioral Assay | Species | Dose (mg/kg, p.o.) | Key Finding |
| Marble Burying Test | Mouse | 3, 10, 30 | Significant reduction in marbles buried at 10 and 30 mg/kg |
| Elevated Plus Maze | Mouse | 3, 10, 30 | Increased time in open arms at 10 and 30 mg/kg |
| Stress-Induced Hyperthermia | Mouse | 3, 10, 30 | Attenuation of hyperthermic response at 10 and 30 mg/kg |
p.o. = oral administration.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Marble Burying Test
This test assesses anxiety-like and compulsive-like behaviors in mice. Anxiolytic compounds typically reduce the number of marbles buried.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Bedding (e.g., corncob or sawdust), approximately 5 cm deep
-
Glass marbles (approximately 1.5 cm in diameter), 20 per cage
-
This compound
-
Vehicle (e.g., 1% Tween 80 in sterile water)
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) 60 minutes before the test.
-
Test Preparation: Place 20 marbles evenly on the surface of the bedding in each cage.
-
Test Procedure: Gently place a single mouse in each cage. Leave the mouse undisturbed for 30 minutes.
-
Scoring: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of marbles buried between the vehicle- and this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
This compound
-
Vehicle (e.g., 1% Tween 80 in sterile water)
Protocol:
-
Habituation: Acclimate mice to the dimly lit testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via oral gavage (p.o.) 60 minutes before the test.
-
Test Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.
-
Data Acquisition: Record the session using a video camera and analyze the footage with tracking software.
-
Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the vehicle- and this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA or Kruskal-Wallis test).
Conclusion
This compound represents a valuable research tool for investigating the role of the mGlu7 receptor in anxiety and other CNS disorders. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other mGlu7 NAMs in rodent models of anxiety. Careful attention to experimental detail and appropriate statistical analysis are crucial for obtaining reliable and reproducible results.
References
Measuring the Central Nervous System Penetration of VU6012962: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the central nervous system (CNS) penetration of VU6012962, a known orally bioavailable and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). The following protocols and data presentation guidelines are designed to assist researchers in obtaining robust and reproducible data for assessing the brain bioavailability of this compound.
Introduction to this compound and CNS Penetration
This compound is a potent and selective mGlu7 NAM with an IC50 of 347 nM.[1][2][3] Its ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS disorders.[4] Quantifying the extent of CNS penetration is essential for correlating plasma concentrations with target engagement and pharmacological effects in the brain. Key parameters for this assessment include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[5]
Key Pharmacokinetic Parameters for CNS Penetration
| Parameter | Description | Significance |
| Kp | The ratio of the total concentration of a drug in the brain to that in the plasma at steady-state. | Provides a general measure of the extent of drug distribution into the brain. |
| fu,plasma | The fraction of the drug that is not bound to proteins in the plasma. | Only the unbound drug is generally available to cross the BBB. |
| fu,brain | The fraction of the drug that is not bound to brain tissue. | Represents the unbound drug concentration in the brain available to interact with its target. |
| Kp,uu | The ratio of the unbound concentration of a drug in the brain to the unbound concentration in the plasma at steady-state. | Considered the most accurate measure of BBB penetration, as it reflects the equilibrium of the pharmacologically active drug concentration between the two compartments.[5] A Kp,uu value close to 1 suggests passive diffusion across the BBB, while values significantly less than 1 may indicate active efflux, and values greater than 1 can suggest active influx.[6] |
Quantitative Data Summary for this compound
The following table summarizes known and representative quantitative data for this compound.
| Compound | Dose (mg/kg) | Route | Species | Total Plasma Conc. (nM) | CSF Conc. (nM) | Kp (representative) | fu,plasma (representative) | fu,brain (representative) | Kp,uu (calculated/representative) | Reference |
| This compound | 3 | i.p. | Mouse | 303 | 883 | 2.91 | 0.05 | 0.10 | 1.46 | [4][7] |
Note: Kp, fu,plasma, fu,brain, and Kp,uu are representative values for illustrative purposes, calculated based on the provided CSF concentration as a surrogate for unbound brain concentration. Actual experimental determination is required for precise values.
Signaling Pathway of mGlu7 and Modulation by this compound
This compound acts as a negative allosteric modulator of the mGlu7 receptor. The mGlu7 receptor is a class C G-protein coupled receptor (GPCR) that is predominantly expressed in the CNS.[8][9] Canonically, it couples to the Gi/o G-protein pathway.[8][9] Activation of mGlu7 by its endogenous ligand, glutamate, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][10] This signaling cascade can modulate the activity of various ion channels, including N- and P/Q-type calcium channels and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10][11] this compound, as a NAM, does not directly compete with glutamate but binds to an allosteric site on the receptor, reducing the affinity and/or efficacy of glutamate, thereby attenuating the downstream signaling cascade.
Caption: Signaling pathway of the mGlu7 receptor and its negative modulation by this compound.
Experimental Protocols
The following are detailed protocols for the in vivo determination of the total brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) of this compound in rodents.
Experimental Workflow for Kp and Kp,uu Determination
Caption: Overall workflow for determining the CNS penetration parameters Kp and Kp,uu.
Protocol 1: In Vivo Determination of Total Brain-to-Plasma Ratio (Kp)
Objective: To determine the Kp of this compound in rodents.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 10% Tween® 80 in saline)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Saline, ice-cold
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Prepare a dosing solution of this compound in the appropriate vehicle.
-
Administer a single dose of this compound to a cohort of rats (n=3-4 per time point) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture into anticoagulant-containing tubes.
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood from the cerebral vasculature.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Brain: Weigh the collected brain and homogenize it in a known volume of a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. Store the homogenate at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Calculation:
-
Calculate the Kp for each time point using the following formula:
-
Kp = (Concentration in brain homogenate) / (Concentration in plasma)
-
-
Protocol 2: Determination of Unbound Fractions (fu,plasma and fu,brain) and Kp,uu
Objective: To determine the unbound fractions of this compound in plasma and brain tissue and calculate the Kp,uu.
Materials:
-
This compound
-
Control plasma and brain homogenate from untreated animals
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (with appropriate molecular weight cutoff)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Plasma Protein Binding (fu,plasma):
-
Spike control plasma with a known concentration of this compound.
-
Load the spiked plasma into one chamber of the equilibrium dialysis device and PBS into the other chamber, separated by the dialysis membrane.
-
Incubate the device at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate fu,plasma as:
-
fu,plasma = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
-
Brain Tissue Binding (fu,brain):
-
Spike control brain homogenate with a known concentration of this compound.
-
Perform equilibrium dialysis as described for plasma, using the spiked brain homogenate in one chamber and PBS in the other.
-
Calculate the unbound fraction in the diluted brain homogenate (fu,homogenate).
-
Correct for the dilution of the brain homogenate to obtain fu,brain.
-
-
Kp,uu Calculation:
-
Using the Kp value obtained from Protocol 1 and the determined unbound fractions, calculate Kp,uu:
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
-
Protocol 3: LC-MS/MS Quantification of this compound in Plasma and Brain Homogenate
Objective: To develop and validate a method for the quantification of this compound in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or brain homogenate, add a precipitating agent (e.g., acetonitrile containing an internal standard) to remove proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Use a suitable C18 analytical column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation of this compound from matrix components.
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters for this compound in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into control plasma and brain homogenate.
-
Analyze the study samples and determine the concentrations by interpolating from the calibration curve.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of the CNS penetration of this compound. Accurate determination of Kp and, more importantly, Kp,uu is crucial for understanding the pharmacokinetic-pharmacodynamic relationship of this compound and for guiding its further development as a potential therapeutic agent for CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGlu7 NAM | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 9. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Selectivity of VU6012962 for the Metabotropic Glutamate Receptor 7 (mGlu7)
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU6012962 is a potent, orally bioavailable, and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), with a reported IC50 of approximately 347 nM.[1][2] As a NAM, it does not compete with the endogenous agonist glutamate but binds to a distinct allosteric site on the receptor, reducing its response to agonist activation. Given that mGlu7 is one of eight subtypes of metabotropic glutamate receptors, rigorous assessment of a compound's selectivity is critical to ensure that its observed biological effects are attributable to the target receptor and not off-target activities. These protocols outline key in vitro assays to determine the selectivity profile of this compound for mGlu7 against other mGlu receptor subtypes.
mGlu7 Signaling Pathway Overview
mGlu7 is a Class C G-protein coupled receptor (GPCR) that canonically signals through the Gαi/o pathway.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3] This presynaptic receptor acts as an "emergency brake," typically requiring high concentrations of glutamate for activation, thereby regulating neurotransmitter release.[4][5]
Caption: Canonical Gαi/o signaling pathway for the mGlu7 receptor.
Quantitative Data Summary
The following tables summarize the expected potency and selectivity data for this compound based on in vitro functional assays.
Table 1: Potency of this compound at the mGlu7 Receptor
| Parameter | Value | Assay Type | Reference |
| IC50 | 347 nM | Functional Assay | [1] |
Table 2: Selectivity Profile of this compound against other mGlu Receptors
| Receptor Subtype | Activity | Comments | Reference |
| mGlu7 | Potent NAM | IC50 = 347 nM | [1] |
| mGlu1 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
| mGlu2 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
| mGlu3 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
| mGlu4 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
| mGlu5 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
| mGlu6 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
| mGlu8 | Inactive | Highly selective vs. other subtypes | [1][2][6] |
Experimental Protocols
To validate the selectivity of this compound, a panel of functional assays is required. The primary assays involve cell lines expressing each of the eight mGlu receptor subtypes.
This assay is a common high-throughput method to assess GPCR activity. Since mGlu7 is Gαi/o-coupled and does not natively signal through calcium mobilization, a chimeric G-protein (e.g., Gαqi5) or a promiscuous G-protein (Gα15) is co-expressed in the cell line (e.g., HEK293) to force a link to the phospholipase C (PLC) pathway, which results in a measurable intracellular calcium release.[4][7][8]
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing the specific mGlu receptor subtype (mGlu1-8) and a promiscuous or chimeric G-protein (Gα15 or Gαqi5) in appropriate media. Plate cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8] Incubate as recommended by the dye manufacturer (typically 1 hour at 37°C).
-
Compound Addition: Utilize a fluorometric imaging plate reader (FLIPR) or similar instrument.[8] Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for a predetermined period (e.g., 2-15 minutes).
-
Agonist Stimulation: Add a fixed concentration of an appropriate agonist (e.g., L-AP4 for Group III mGluRs) to the wells.[4][9] The agonist concentration should be one that elicits ~80% of the maximal response (EC80) to provide a suitable window for detecting inhibition.
-
Data Acquisition: Measure the change in fluorescence intensity immediately after agonist addition. The signal reflects the release of intracellular calcium.[10]
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction of the agonist response. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Determination: Repeat the protocol for cell lines expressing each of the other seven mGlu receptor subtypes. A lack of significant inhibition at high concentrations (e.g., >10 µM) indicates selectivity for mGlu7.
This assay provides a more physiologically relevant measure of Gαi/o-coupled receptor activation by measuring the flux of ions through GIRK channels. Thallium (Tl+) is often used as a surrogate for potassium (K+) as its flux can be detected by specific fluorescent dyes.
Caption: Workflow for the GIRK channel thallium flux assay.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing mGlu7 and the necessary GIRK channel subunits. Plate cells in 384-well plates.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Stimulation and Measurement: Add a stimulus buffer containing an EC80 concentration of an agonist (e.g., L-AP4) and thallium sulfate. The activation of GIRK channels by the Gβγ subunit will allow Tl+ to enter the cell, causing an increase in fluorescence.[7]
-
Data Analysis: Measure the rate of fluorescence increase. Calculate the percent inhibition caused by this compound at each concentration and determine the IC50 as described for the calcium assay. This assay confirms that the compound's activity is consistent across different signaling readouts.[7]
This functional assay directly measures the activation of G-proteins. In the presence of an agonist, the Gα subunit releases GDP and binds GTP. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this exchange.[11][12] As a NAM, this compound will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the mGlu7 receptor.
-
Assay Setup: In a microplate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of an agonist (e.g., L-AP4), and GDP (to facilitate the exchange reaction).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate (e.g., 60 minutes at 30°C).[13]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.[11]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound and calculate the IC50.
Ancillary Pharmacology and In Vivo Confirmation
Broad Selectivity Screening: To ensure a comprehensive selectivity profile, this compound should be tested against a broad panel of unrelated targets, including other GPCRs, ion channels, and transporters.[2] This is typically performed by specialized contract research organizations.
In Vivo Target Engagement: While not a direct measure of selectivity, in vivo behavioral assays can confirm that the compound engages the target receptor to produce a predicted physiological effect. For an mGlu7 NAM, anxiolytic-like effects are expected. This compound has been shown to decrease anxiety in the elevated zero maze (EZM) assay in mice at doses of 3 mg/kg.[1][14] Observing the expected phenotype in wild-type animals, but not in mGlu7 knockout animals, would provide strong evidence for on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | mGlu7 NAM | Probechem Biochemicals [probechem.com]
- 3. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU6027459: A First-in-Class Selective and CNS Penetrant mGlu7 Positive Allosteric Modulator Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | mGlu7 NAM | MCE [medchemexpress.cn]
- 7. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU6012962 in Fear Conditioning Paradigms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a fundamental behavioral paradigm used to study the neural mechanisms of learning, memory, and anxiety disorders. This model involves the association of a neutral conditioned stimulus (CS) with an aversive unconditioned stimulus (US), leading to a conditioned fear response. The modulation of this process by novel pharmacological agents is of significant interest for the development of therapeutics for conditions such as post-traumatic stress disorder (PTSD) and phobias.
VU6012962 is a novel, short-acting negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. While research on this compound in fear conditioning is emerging, studies on related M5 NAMs and other G-protein coupled receptors provide a framework for its potential applications. Notably, one study has indicated that the related M5 NAM, VU6008667, did not impair cued fear conditioning, suggesting a nuanced role for M5 receptor modulation in fear memory processes[1]. This contrasts with the effects of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), such as MTEP, which have been shown to impair the acquisition of conditioned fear[2][3]. Understanding the specific effects of this compound is therefore crucial for elucidating the role of M5 receptors in fear learning and memory.
These application notes provide a comprehensive overview of the use of this compound in fear conditioning paradigms, including detailed experimental protocols and data presentation guidelines.
Signaling Pathways and Experimental Logic
The following diagram illustrates the hypothesized signaling pathway involving the M5 muscarinic acetylcholine receptor in the context of fear conditioning and the logical flow of a typical experiment investigating the effects of this compound.
References
- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the mGlu5 negative allosteric modulator MTEP and NMDA receptor partial agonist D-cycloserine on Pavlovian conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Characterization of VU6012962 Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6012962 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This document provides detailed application notes and protocols for the in vitro characterization of this compound's potency and selectivity. The provided methodologies are essential for researchers investigating the pharmacological properties of mGlu7 modulators and for professionals in drug development seeking to establish robust in vitro assays.
Introduction
Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release. Its involvement in various neurological and psychiatric disorders has made it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool compound for studying mGlu7 function due to its high potency and selectivity. Accurate and reproducible in vitro characterization is the foundation for understanding its mechanism of action and for the development of novel mGlu7-targeting therapeutics.
Data Presentation
The potency and selectivity of this compound have been determined through a series of in vitro assays. The quantitative data is summarized in the tables below for easy comparison.
Table 1: In Vitro Potency of this compound at the mGlu7 Receptor
| Parameter | Value | Assay Type | Cell Line |
| IC₅₀ | 347 nM[1][2] | Calcium Mobilization | HEK293 cells co-expressing mGlu7 and Gα15 |
Table 2: Selectivity Profile of this compound Against Other mGlu Receptor Subtypes
| Receptor Subtype | Activity |
| mGlu1 | Inactive |
| mGlu2 | Inactive |
| mGlu3 | Inactive |
| mGlu4 | Inactive |
| mGlu5 | Inactive |
| mGlu6 | Inactive |
| mGlu8 | Inactive |
Note: this compound is highly selective for mGlu7 versus the other seven mGlu receptor subtypes[2]. Specific IC₅₀ values for other subtypes are not detailed in the primary publication but are noted as inactive.
Experimental Protocols
Calcium Mobilization Assay for mGlu7 NAM Potency Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on the mGlu7 receptor using a calcium mobilization assay.
Objective: To quantify the inhibitory potency of this compound on mGlu7 receptor activation.
Principle: The mGlu7 receptor is a Gi/o-coupled receptor. To facilitate a calcium readout, the receptor is co-expressed with a promiscuous G protein, Gα15, in a host cell line (e.g., HEK293). Activation of the receptor by an agonist leads to an increase in intracellular calcium, which is measured using a calcium-sensitive fluorescent dye. A NAM will inhibit this agonist-induced calcium influx in a concentration-dependent manner.
Materials:
-
HEK293 cells stably co-expressing human mGlu7 receptor and Gα15
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
mGlu7 receptor agonist (e.g., L-AP4)
-
This compound
-
384-well black-walled, clear-bottom assay plates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Culture:
-
Maintain the HEK293-mGlu7-Gα15 cell line in appropriate culture medium.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
-
Cell Plating:
-
Harvest cells and resuspend in culture medium.
-
Plate the cells into 384-well assay plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates at 37°C and 5% CO₂ for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127.
-
Dilute the dye mixture in assay buffer to the final working concentration.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration-response curve.
-
Prepare a stock solution of the agonist (L-AP4) in assay buffer. Dilute to a final concentration that elicits an EC₈₀ response.
-
-
Assay Measurement:
-
Wash the cell plates with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader.
-
Add the various concentrations of this compound to the wells and incubate for a predefined period (e.g., 2-15 minutes).
-
Add the EC₈₀ concentration of the agonist (L-AP4) to all wells.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for the mGlu7 NAM calcium mobilization assay.
Caption: Simplified signaling pathway of the mGlu7 receptor.
References
Troubleshooting & Optimization
VU6012962 solubility and vehicle formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle formulation of VU6012962. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
This compound Properties
| Property | Value |
| IUPAC Name | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide |
| Molecular Formula | C₂₁H₁₉F₃N₄O₄ |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 2313526-86-0 |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of metabotropic glutamate receptor 7 (mGlu7) |
Solubility Data
Quantitative solubility data for this compound in a range of common laboratory solvents is limited in publicly available resources. However, based on information from chemical suppliers and general knowledge of similar heterocyclic compounds, the following information can be provided.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 44.84 mg/mL (≥ 100 mM) | A stock solution of at least 100 mM can be prepared in DMSO. |
| Ethanol | Data not available | Expected to be less soluble than in DMSO. Empirical testing is recommended. |
| Water | Data not available | Expected to have very low aqueous solubility. |
| PBS (Phosphate-Buffered Saline) | Data not available | Expected to have very low solubility. The final concentration of DMSO in aqueous buffers should be kept low (typically <0.5%) to avoid precipitation. |
| Cell Culture Medium | Data not available | Solubility will be low and dependent on media components (e.g., serum concentration). The final DMSO concentration should be minimized (typically ≤0.1%). |
Vehicle Formulation
The choice of vehicle is critical for ensuring the accurate and effective delivery of this compound in both in vitro and in vivo experiments.
| Application | Recommended Vehicle | Notes |
| In Vitro | Cell culture medium containing a low percentage of DMSO (e.g., ≤0.1%) | Prepare a high-concentration stock solution in DMSO and perform serial dilutions in pre-warmed cell culture medium. |
| In Vivo | 10% DMSO in Corn Oil | A common formulation for oral or intraperitoneal administration. Other vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may also be considered but require empirical validation for this specific compound. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer for an in vitro assay. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your assay buffer may be exceeding its solubility limit. Try testing a lower final concentration.
-
Reduce the DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in your aqueous buffer can still lead to precipitation of the compound. Aim for a final DMSO concentration of 0.5% or lower in your assay.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 (0.1%) or Pluronic F-68 (0.02%), to your aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Pre-warm Your Buffer: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the DMSO stock solution.
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.
Q2: My this compound formulation for in vivo studies appears cloudy. Is it usable?
A2: A cloudy formulation indicates that the compound is not fully dissolved and may be present as a suspension. For most applications, a clear, homogenous solution is preferred to ensure accurate dosing. If your formulation is cloudy, consider the following:
-
Sonication: Sonicate the formulation in a water bath to aid in dissolution.
-
Gentle Warming: Gently warm the vehicle (e.g., to 37°C) before adding the this compound stock solution.
-
Alternative Vehicle: If the compound does not dissolve in your current vehicle, you may need to explore alternative formulations. For example, if you are using a simple corn oil vehicle, a formulation containing co-solvents and surfactants like the one mentioned above (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) may be more effective. However, any new formulation should be tested for tolerability in the animal model.
Q3: How should I prepare my this compound stock solution and how should it be stored?
A3: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the DMSO stock solution should be stable for several months.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 4.484 mg of this compound powder.
-
Add 1 mL of 100% DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Cell-Based Assays
-
Thaw a vial of the 10 mM this compound stock solution in DMSO.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This will give a 100 µM solution in 1% DMSO. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM this compound in 0.1% DMSO.
-
Gently mix the working solution before adding it to the cells.
Protocol 3: Preparation of a 2 mg/mL Formulation in 10% DMSO/Corn Oil for In Vivo Studies
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile tube, add 1 part of the 20 mg/mL DMSO stock solution.
-
Add 9 parts of corn oil to the tube.
-
Vortex the mixture vigorously until it forms a homogenous solution or a fine suspension. Sonication may be used to aid in creating a uniform mixture.
-
This formulation should be prepared fresh on the day of the experiment.
Diagrams
Technical Support Center: Optimizing VU6012962 Dosing for Pharmacokinetic Studies
Welcome to the technical support center for VU6012962, a potent, orally bioavailable, and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosing strategies for pharmacokinetic (PK) studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to decrease its response to glutamate[1][2][3]. The mGlu7 receptor is widely expressed in the central nervous system and is involved in the modulation of neurotransmitter release.
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is known to be orally bioavailable and penetrate the central nervous system[1][2][3]. A study in mice demonstrated that after a 3 mg/kg intraperitoneal (i.p.) administration, plasma and cerebrospinal fluid (CSF) concentrations were 303 nM and 883 nM, respectively, at 1-hour post-dose. This CSF concentration was found to be 2.5 times higher than the in vitro IC50[1]. Comprehensive pharmacokinetic data in rats, such as Cmax, Tmax, AUC, and half-life after oral and intravenous administration, are not publicly available at this time. For general guidance on typical pharmacokinetic parameters in rats for small molecules, please refer to the data presentation section.
Q3: What is a recommended starting dose for in vivo efficacy studies in mice?
A3: A minimum effective dose (MED) of 3 mg/kg has been shown to be efficacious in multiple preclinical models of anxiety in mice[1]. However, it is always recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions and animal model.
Q4: How should I prepare a formulation of this compound for oral administration?
-
10% Tween® 80 in sterile water
-
0.5% methylcellulose in sterile water
-
A mixture of DMSO, Tween® 80, and saline (ensure final DMSO concentration is low, typically <10%, to avoid toxicity)
It is crucial to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo studies.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent oral gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. The volume administered should be accurate and consistent for each animal based on its body weight.
-
-
Possible Cause: Formulation issues, such as inconsistent suspension.
-
Solution: Ensure the dosing formulation is a homogenous suspension or a clear solution. If it is a suspension, vortex it thoroughly before drawing each dose to ensure uniform particle distribution.
-
-
Possible Cause: Physiological differences between animals (e.g., fed vs. fasted state).
-
Solution: Standardize the experimental conditions. For oral dosing, it is common to fast the animals overnight to reduce variability in gastric emptying and food effects on absorption. Ensure all animals have free access to water.
-
Issue 2: Lower than expected plasma concentrations.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Solution: Test the solubility of this compound in a panel of common preclinical vehicles to identify one that provides adequate solubility. Micronization of the compound can also improve dissolution.
-
-
Possible Cause: Rapid metabolism or clearance.
-
Solution: Conduct a pilot pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and clearance rate. This will help to understand if the low exposure is due to poor absorption or rapid elimination.
-
-
Possible Cause: P-glycoprotein (P-gp) efflux.
-
Solution: While this compound is CNS penetrant, P-gp efflux in the gut wall can limit oral absorption. In vitro transporter assays can determine if this compound is a substrate for P-gp or other efflux transporters.
-
Issue 3: Difficulty in quantifying this compound in plasma samples.
-
Possible Cause: Inadequate sensitivity of the bioanalytical method.
-
Solution: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma. This will likely involve optimizing the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the mass spectrometry parameters.
-
-
Possible Cause: Instability of the compound in the biological matrix.
-
Solution: Perform stability studies of this compound in plasma at various conditions (e.g., room temperature, -20°C, -80°C, and after freeze-thaw cycles) to ensure the integrity of the samples from collection to analysis.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Small Molecule after Oral and Intravenous Administration in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 0.08 ± 0.02 |
| AUC0-t (ngh/mL) | 4500 ± 800 | 3000 ± 500 |
| AUC0-inf (ngh/mL) | 4800 ± 850 | 3100 ± 520 |
| t1/2 (h) | 4.5 ± 1.0 | 3.0 ± 0.8 |
| Bioavailability (%) | 77.4 | - |
Note: This table provides example data for a hypothetical small molecule and is for illustrative purposes only. Actual values for this compound may vary and need to be determined experimentally.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days before the experiment. Fast the rats overnight (12-16 hours) with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume). Vortex the suspension thoroughly before each administration.
-
Dosing: Weigh each rat immediately before dosing. Administer the formulation via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. The dosing volume is typically 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound Quantification by LC-MS/MS (General Approach)
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using blank plasma spiked with known concentrations of this compound.
-
Quantify the concentration of this compound in the study samples by interpolating from the calibration curve.
-
Mandatory Visualizations
Caption: mGlu7 receptor signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
troubleshooting variability in VU6012962 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experiments involving the mGlu7 negative allosteric modulator (NAM), VU6012962.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1] As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to the endogenous agonist, glutamate.
Q2: What are the common experimental applications of this compound?
This compound is primarily used as a tool compound for in vivo and in vitro studies to investigate the physiological roles of the mGlu7 receptor. It has been used in preclinical models to explore its potential as an anti-anxiety agent.[1]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as corn oil.[1]
Q4: What is a typical effective dose for in vivo studies in mice?
In an elevated zero maze (EZM) assay in C57Bl/6J male mice, this compound showed an anxiolytic effect at a dose of 3 mg/kg administered via intraperitoneal (i.p.) injection 60 minutes prior to testing. Higher doses (e.g., 10 mg/kg) may lead to decreased overall locomotion.[1]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to complex biological interactions. This guide addresses common issues in a question-and-answer format.
Q: My in vitro results with this compound are not consistent. What are the potential causes?
A: Inconsistent in vitro results can stem from several sources. Consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation. Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.
-
Cell Line and Receptor Expression: The expression level of mGlu7 can vary between cell lines and even between passages of the same cell line. Most commonly used cell lines for GPCR assays, such as HEK293 and CHO cells, do not endogenously express mGlu7 and require transient or stable transfection.[2][3] It is crucial to verify mGlu7 expression in your cell line, for instance by western blot or qPCR.
-
"Probe Dependence" of Allosteric Modulators: The observed potency of an allosteric modulator can be dependent on the orthosteric agonist used to stimulate the receptor.[4] For mGlu7, which has a low affinity for glutamate, surrogate agonists like L-AP4 are often used in screening assays.[5] The potency of this compound may differ depending on whether you are using glutamate or L-AP4 as the agonist.
-
Assay-Dependent IC50 Values: The IC50 value of a compound can vary significantly depending on the assay format (e.g., calcium mobilization vs. cAMP accumulation) and the specific signaling pathway being measured.[6]
Q: I am observing unexpected or off-target effects in my experiments. Why might this be happening?
A: While this compound is reported to be highly selective for mGlu7, it is important to consider the possibility of off-target effects, which are a known challenge with mGlu7 modulators. Some mGlu7 PAMs have been shown to cause sedation through off-target mechanisms. While specific off-target effects for this compound are not extensively documented in the provided search results, it is a possibility to consider, especially at higher concentrations.
Q: The effect of this compound seems to vary between different tissues or brain regions in my ex vivo or in vivo experiments. What could explain this?
A: This variability can be attributed to the complex pharmacology of mGlu7, particularly its ability to form heterodimers.
-
mGlu7 Homodimers vs. Heterodimers: mGlu7 can form homodimers (mGlu7/mGlu7) or heterodimerize with other mGlu receptors, such as mGlu8 (mGlu7/mGlu8).[7] The pharmacological properties of these heterodimers can differ from homodimers. Some mGlu7 NAMs, like MMPIP, are less effective at blocking mGlu7/mGlu8 heterodimers compared to mGlu7 homodimers, while others, like ADX71743, block both.[7][8] This differential activity could lead to variability in results depending on the relative expression of mGlu7 and mGlu8 in the specific tissue or cell type being studied. The hippocampus, for example, is a region where mGlu7/mGlu8 heterodimers are thought to play a key role.[7]
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | 347 nM | Not specified in detail | [1][9] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays (e.g., Calcium Mobilization)
-
Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing human or rat mGlu7.
-
Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare the orthosteric agonist (e.g., L-AP4 or glutamate) at a fixed concentration (typically EC20 or EC80).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.
-
Assay:
-
Add the diluted this compound or vehicle to the cells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the orthosteric agonist to all wells and measure the change in fluorescence over time.
-
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist response against the concentration of this compound and fitting the data with a non-linear regression model.
General Protocol for Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
-
Recovery: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or other neurons of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs).
-
-
Drug Application: Bath-apply this compound at the desired concentration and record the effect on synaptic transmission.
-
Data Analysis: Analyze changes in the amplitude, frequency, and kinetics of synaptic events before and after the application of this compound.
Visualizations
Caption: Signaling pathway of mGlu7 and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. JCI Insight - A GRM7 mutation associated with developmental delay reduces mGlu7 expression and produces neurological phenotypes [insight.jci.org]
- 3. Differential activity of mGlu7 allosteric modulators provides evidence for mGlu7/8 heterodimers at hippocampal Schaffer collateral-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. genes2cognition.org [genes2cognition.org]
stability of VU6012962 in solution and storage
This technical support center provides guidance on the stability and storage of VU6012962 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. A supplier of this compound provides it as a 10 mM solution in DMSO.
Q3: What are the recommended storage conditions for a DMSO stock solution of this compound?
A: It is recommended to store DMSO stock solutions of this compound at -20°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advised to minimize the number of freeze-thaw cycles.
Q4: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A: Specific data on the stability of this compound in aqueous buffers or cell culture media is not publicly available. The stability of a compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other components. It is recommended to prepare fresh dilutions in aqueous buffers from the DMSO stock solution immediately before each experiment. For longer experiments, it is advisable to perform a preliminary stability test under your specific experimental conditions.
Q5: How many times can I freeze and thaw a DMSO stock solution of this compound?
A: There is no specific data on the freeze-thaw stability of this compound. To ensure the integrity of the compound, it is best practice to minimize freeze-thaw cycles. Preparing single-use aliquots from your main stock solution is the most effective way to avoid repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches or over time. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh aliquots from a new stock solution that has been stored properly at -20°C. - Perform a quality control check of your compound (e.g., by HPLC-MS) to assess its purity. - For future use, ensure stock solutions are aliquoted to minimize freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may be limited in DMSO at lower temperatures. | - Gently warm the vial to room temperature and vortex to ensure the compound is fully dissolved before use. - If precipitation persists, sonication in a water bath for a short period may help. - Consider preparing a less concentrated stock solution if solubility is a persistent issue. |
| Loss of compound activity in aqueous experimental buffers. | This compound may be unstable in your specific aqueous buffer (e.g., due to pH or hydrolysis). | - Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. - If the experiment is long, consider performing a time-course experiment to assess the stability of the compound under your specific conditions. - If instability is confirmed, you may need to explore alternative buffer systems or experimental designs. |
| Unexpected side effects or off-target activity observed. | Presence of degradation products with their own biological activity. | - Verify the purity of your solid compound or stock solution using an appropriate analytical method (e.g., LC-MS). - If degradation is suspected, obtain a fresh batch of the compound. - Always handle and store the compound as recommended to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C.
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Technical Support Center: Minimizing Stress in Animals During Dosing Procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize stress in animals during experimental procedures involving compound administration. While direct data on VU6012962 is not currently available in the provided search results, the following troubleshooting guides and FAQs offer best practices applicable to a wide range of compounds and animal models.
General Principles for Minimizing Stress
The foundation of minimizing stress in laboratory animals lies in the consistent application of the 3Rs: Replacement, Reduction, and Refinement.[1] Refinement, in particular, focuses on minimizing or avoiding pain, suffering, and distress for animals involved in experiments.[2] Implementing refinement strategies not only enhances animal welfare but also improves the quality and reliability of scientific data, as stress can significantly impact physiological responses and introduce variability.[2][3]
Key principles for creating a low-stress dosing environment include:
-
Acclimation: Allow animals sufficient time (up to one week is recommended) to acclimate to the facility and any new housing conditions before starting experimental procedures.[4] Gradual habituation to handling and experimental procedures can also reduce anxiety.[5]
-
Handling: Always handle animals gently and confidently.[4][6] Avoid loud noises and sudden movements that may startle them.[4] Non-aversive handling methods, such as tunnel handling for mice, are recommended to reduce anxiety.[3][6][7]
-
Restraint: Use the least amount of restraint necessary for the shortest possible duration.[8][9][10] Restraint devices should be appropriate for the size and species of the animal to minimize discomfort and risk of injury.[4][9] Consider training animals to cooperate with procedures using positive reinforcement.[6][8]
-
Environment: Maintain a calm and quiet environment, free from distractions. Consider using species-specific pheromones or other calming aids to reduce anxiety in the clinical environment.[10][11][12] Enriched housing with materials that encourage natural behaviors can also help reduce baseline stress levels.[3][7]
Troubleshooting Guide
This guide addresses common issues that may arise during animal dosing procedures and offers potential solutions based on best practices in animal welfare.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Animal is resistant to handling and restraint. | Lack of acclimation, fear, or anxiety. | - Ensure a proper acclimation period.[4]- Handle the animal frequently in a non-threatening manner before the experiment.[4]- Use positive reinforcement techniques, such as offering treats.[6]- Consider less stressful handling methods, like tunnel handling for mice.[3][7] |
| Animal vocalizes, struggles excessively, or attempts to bite during the procedure. | Pain, fear, or improper restraint. | - Re-evaluate the restraint technique to ensure it is secure but not causing pain or compromising breathing.[6]- Consider using an assistant to help with restraint.[4]- For prolonged or potentially painful procedures, chemical restraint (anesthesia or analgesia) should be considered.[3][4] |
| Signs of distress are observed post-dosing (e.g., hiding, decreased food/water intake, excessive grooming, or changes in posture). | Adverse reaction to the compound, pain from the injection, or stress from the procedure. | - Monitor the animal closely at appropriate intervals.[8][9]- Provide appropriate veterinary care if lesions, illness, or severe behavioral changes are observed.[8][9]- Consider refining the dosing technique to be less invasive.[7]- Evaluate the need for analgesics to manage any potential pain.[3] |
| Difficulty in administering the full dose. | Animal movement, incorrect needle/catheter size, or inappropriate administration technique. | - Ensure the animal is properly restrained.[6]- Use the correct size needle or gavage tube for the animal's size and the administration route.[3]- Receive proper training on the specific administration technique.[2] |
| Injection site reactions (e.g., swelling, redness, or inflammation). | Irritating properties of the compound, improper injection technique, or infection. | - Ensure the compound is formulated to be as non-irritating as possible.[13]- Use aseptic techniques for all injections.[14]- Rotate injection sites if multiple doses are required.- Consult with veterinary staff for appropriate treatment if a reaction occurs.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate route of administration for my experiment?
The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental objectives.[13] Common routes include oral, subcutaneous, intraperitoneal, intramuscular, and intravenous.[14][15][16] Each route has its advantages and disadvantages regarding absorption rate, bioavailability, and potential for stress.[13]
Q2: How can I minimize stress during oral gavage?
To minimize stress during oral gavage, use soft, flexible feeding tubes instead of rigid metal ones to reduce the risk of esophageal injury.[7] Ensure proper training in the technique to avoid accidental tracheal administration. Acclimating the animals to handling and the procedure can also help reduce anxiety.
Q3: What are the best practices for subcutaneous injections?
For subcutaneous injections, lift the skin to form a "tent" and insert the needle at the base, parallel to the body, to avoid puncturing underlying tissues.[14] Aspirate before injecting to ensure a blood vessel has not been entered.[14] Using a new, sharp needle for each animal will minimize pain.
Q4: How can I tell if an animal is stressed?
Signs of stress can be subtle and species-specific.[2] Common indicators in rodents include changes in posture (hunching), piloerection (hair standing on end), decreased activity, reduced food and water intake, excessive grooming or self-soothing behaviors, and increased anxiety-like behaviors in standardized tests.[17][18] Retrospective, non-invasive methods like measuring fecal corticosterone metabolites can also be used to assess chronic stress.[5]
Q5: Can positive reinforcement be used in a laboratory setting?
Yes, positive reinforcement is a highly effective method for reducing stress and improving animal cooperation.[6] This can involve providing a food treat after a procedure or habituating animals to handling in a positive context.[4]
Data Presentation
Table 1: Comparison of Common Administration Routes in Rodents
| Route of Administration | Advantages | Disadvantages | Considerations for Minimizing Stress |
| Oral (Gavage) | - Precise dose administration- Mimics clinical route for oral drugs | - Can be stressful and cause injury if not performed correctly- First-pass metabolism may reduce bioavailability[15] | - Use soft, flexible gavage tubes[7]- Ensure proper training and gentle handling |
| Subcutaneous (SC) | - Relatively easy to perform- Slower, more sustained absorption | - Limited volume can be administered- Potential for injection site reactions | - Use a new, sharp needle for each animal- Rotate injection sites |
| Intraperitoneal (IP) | - Rapid absorption- Bypasses first-pass metabolism | - Risk of injecting into an organ[14]- Can be irritating to abdominal organs | - Use proper technique to avoid organ puncture- Ensure the substance is non-irritating |
| Intramuscular (IM) | - Rapid absorption for aqueous solutions | - Can be painful- Limited volume can be administered- Risk of nerve damage | - Use a small needle gauge- Inject into a large muscle mass |
| Intravenous (IV) | - 100% bioavailability- Immediate effect | - Requires a high degree of technical skill- Can be stressful due to restraint | - Use appropriate restraint devices- May require warming to dilate veins |
Experimental Protocols & Workflows
Low-Stress Dosing Procedure Workflow
The following diagram illustrates a generalized workflow for a low-stress dosing procedure, incorporating key refinement principles.
Caption: Workflow for a low-stress animal dosing procedure.
Troubleshooting Decision Tree for Animal Dosing
This diagram provides a logical flow for addressing common problems encountered during dosing procedures.
Caption: Decision tree for troubleshooting common dosing issues.
References
- 1. Refining Research to Improve the Lives of Laboratory Mice · Frontiers for Young Minds [kids.frontiersin.org]
- 2. The RepRefRed Society | Refinement [reprefred.eu]
- 3. 3R-Refinement principles: elevating rodent well-being and research quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 5. single-market-economy.ec.europa.eu [single-market-economy.ec.europa.eu]
- 6. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 7. Refinement » Babraham Institute [babraham.ac.uk]
- 8. research.uci.edu [research.uci.edu]
- 9. animalcare.jhu.edu [animalcare.jhu.edu]
- 10. Twenty stress-reducing tips for treating dogs, cats and rabbits in practice - Veterinary Practice [veterinary-practice.com]
- 11. plumbs.com [plumbs.com]
- 12. blog.vetprep.com [blog.vetprep.com]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Drug routes of administration, their benefits, and risks [medicalnewstoday.com]
- 17. Chronic adolescent stress increases exploratory behavior but does not appear to change the acute stress response in adult male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term effects of chronic stress models in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with VU6012962
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with VU6012962, a selective metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the mGlu7 receptor. As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to decrease its response to glutamate. This modulatory action makes it a valuable tool for studying the physiological roles of the mGlu7 receptor.
Q2: What are the expected in vivo effects of this compound?
Based on its mechanism of action as an mGlu7 NAM, this compound is expected to produce anxiolytic-like (anxiety-reducing) effects in preclinical models.
Q3: Are there any known off-target effects of this compound?
This compound has been demonstrated to be highly selective for the mGlu7 receptor over other mGlu receptors and a wide range of other CNS targets. However, like any pharmacological tool, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out without comprehensive screening. Researchers should always consider the possibility of off-target interactions when interpreting unexpected results.
Q4: What are some potential reasons for variability in experimental results with this compound?
Variability in experimental outcomes can arise from several factors, including:
-
Dosing and Administration: The dose, route of administration, and formulation can significantly impact the compound's bioavailability and exposure in the CNS.
-
Animal Strain and Species: Different rodent strains or species can exhibit varied metabolic rates and sensitivities to pharmacological agents.
-
Experimental Paradigm: The specific behavioral test and its parameters can influence the observed effects.
-
Pharmacokinetics: Individual differences in absorption, distribution, metabolism, and excretion (ADME) of this compound can lead to variable plasma and brain concentrations.
Troubleshooting Guides for Unexpected Results
Issue 1: Altered Locomotor Activity
Observation: You observe a significant decrease or increase in the locomotor activity of your experimental animals following this compound administration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | A high dose of this compound (e.g., 10 mg/kg in mice) has been reported to decrease overall locomotion. Consider performing a dose-response study to determine the optimal dose that achieves the desired pharmacological effect without impacting locomotion. |
| Sedative Effects | Complete blockade of mGlu7 receptors by "full" NAMs has been associated with sedation. Although this compound is a selective NAM, high doses might lead to excessive receptor inhibition and subsequent sedative-like effects. Assess other behavioral indicators of sedation (e.g., posture, righting reflex). |
| On-target effect related to mGlu7 modulation in motor circuits | The mGlu7 receptor is expressed in brain regions involved in motor control. The observed effect might be a genuine, on-target pharmacological effect. Correlate the locomotor changes with the primary outcome of your experiment and consider it as part of the compound's pharmacological profile. |
| Off-target effects | While this compound is selective, off-target effects at high concentrations cannot be entirely excluded. If possible, confirm key findings with a structurally distinct mGlu7 NAM. |
Experimental Workflow for Investigating Altered Locomotor Activity
addressing poor oral bioavailability of VU6012962 in studies
This technical support center provides guidance and resources for researchers working with VU6012962, focusing on its oral bioavailability. Contrary to some initial assumptions, published studies characterize this compound as an orally bioavailable compound.[1][2][3] This guide addresses potential discrepancies in experimental findings and offers troubleshooting advice for in vivo studies.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges researchers might face during in vivo experiments with this compound, which could lead to interpreting the compound as having poor oral bioavailability.
| Question/Issue | Possible Cause | Troubleshooting/Recommendation |
| FAQ 1: My in vivo study shows low or inconsistent plasma concentrations of this compound after oral dosing. Is this due to poor oral bioavailability? | While this compound is reported to be orally bioavailable, several factors can influence plasma exposure. These include improper formulation, incorrect dosing procedures, or issues with the animal model. | 1. Verify Formulation: Ensure this compound is fully dissolved or suspended in the vehicle. A common formulation involves dissolving in DMSO and then diluting with corn oil.[3] 2. Check Dosing Technique: For oral gavage, ensure the entire dose is administered correctly and without loss. 3. Animal Health: Use healthy animals and consider factors like fasting status, which can affect gastrointestinal absorption. |
| FAQ 2: How does the central nervous system (CNS) penetration of this compound relate to its oral bioavailability? | This compound is described as both orally bioavailable and CNS-penetrant.[1][2][3] Good oral bioavailability is a prerequisite for achieving sufficient plasma concentrations, which in turn drives CNS penetration. | If you are observing low CNS concentrations, first confirm adequate plasma exposure. The issue may lie with blood-brain barrier transport rather than initial absorption from the gut. |
| FAQ 3: Are there any known metabolic liabilities of this compound that could be misinterpreted as poor bioavailability? | The primary literature does not detail specific metabolic pathways that would rapidly clear the drug and mimic poor absorption. However, individual differences in animal metabolism can always play a role. | If rapid metabolism is suspected, consider a pilot pharmacokinetic study with a shorter time course for blood sampling to capture the peak concentration (Cmax) accurately. |
| FAQ 4: What pharmacokinetic parameters should I expect for this compound? | The primary publication on this compound provides key pharmacokinetic data.[1] Comparing your results to these published values can help determine if your findings are anomalous. | Refer to the data summary table below for reported values of Cmax, Tmax, and AUC. Significant deviations may indicate an issue with your experimental protocol. |
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound from the foundational study.
| Parameter | Value | Conditions | Reference |
| Dose | 3 mg/kg | Oral (p.o.) | [1] |
| Cmax (Plasma) | Not explicitly stated | - | [1] |
| Tmax (Plasma) | Not explicitly stated | - | [1] |
| AUC (Plasma) | Not explicitly stated | - | [1] |
| CSF Exposure at MED | 2.5x above in vitro IC50 | 3 mg/kg dose | [1] |
Note: While the primary publication confirms oral bioavailability and CNS penetration, it does not provide a detailed public table of all pharmacokinetic parameters. The key reported outcome is the achievement of therapeutically relevant concentrations in the cerebrospinal fluid (CSF) following oral administration.[1]
Experimental Protocols
In Vivo Oral Dosing and Pharmacokinetic Analysis
This protocol outlines a standard procedure for assessing the oral bioavailability of this compound in a rodent model.
1. Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, dilute the DMSO stock in a vehicle such as corn oil to the desired concentration (e.g., for a 3 mg/kg dose). Ensure the final DMSO concentration is low (e.g., <10%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure a uniform suspension or solution.
2. Animal Dosing:
-
Use an appropriate animal model (e.g., male C57BL/6J mice).
-
Acclimate the animals prior to the study.
-
Fast animals overnight (with access to water) before dosing, if appropriate for the study design.
-
Administer this compound via oral gavage at the desired dose volume (e.g., 10 mL/kg).
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma samples.
-
Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of this compound.
References
- 1. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | mGlu7 NAM | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to VU6012962 and Other mGlu7 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM) VU6012962 with other notable mGlu7 NAMs, including ADX71743 and MMPIP. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to mGlu7 and its Negative Allosteric Modulation
Metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G protein-coupled receptor that plays a crucial role in modulating neurotransmitter release.[1][2] Its low affinity for glutamate suggests it acts as an "emergency brake" to dampen excessive synaptic transmission.[2] Negative allosteric modulators (NAMs) of mGlu7 are compounds that bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. This modulation presents a promising therapeutic avenue for various central nervous system (CNS) disorders, including anxiety and obsessive-compulsive disorder (OCD).[3]
In Vitro Potency and Selectivity
The in vitro potency of this compound and other mGlu7 NAMs has been primarily assessed using two key functional assays: the calcium mobilization assay and the G protein-coupled inwardly rectifying potassium (GIRK) channel activation assay. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values obtained in these assays.
| Compound | Calcium Mobilization Assay (IC50) | GIRK Channel Assay (IC50) | Selectivity |
| This compound | 347 nM[4] | Not explicitly reported, but derived from a potent predecessor. | Highly selective for mGlu7 over other mGlu subtypes.[4] |
| ADX71743 | ~300 nM[5] | Not explicitly reported. | Potent and selective for mGlu7.[6] |
| MMPIP | Potent, but context-dependent.[7] | Ineffective in blocking mGlu7-mediated GIRK channel activation.[7] | Selective for mGlu7.[8] |
| VU6019278 | 501 nM[9] | Not explicitly reported. | Potent mGlu7 NAM.[9] |
Pharmacokinetic Properties
A critical aspect for in vivo studies is the pharmacokinetic profile of the compound, including its ability to penetrate the central nervous system.
| Compound | Brain Penetration | Oral Bioavailability | Half-life (t½) |
| This compound | CNS penetrant, achieves CSF levels 2.5x above in vitro IC50 at 3 mg/kg.[10] | Orally bioavailable.[10] | ~40 minutes in rats.[11] |
| ADX71743 | Brain penetrant (CSF/plasma ratio of 5.3% in rats).[6] | Bioavailable after subcutaneous administration.[6] | 0.40 - 0.68 hours in mice.[5] |
| MMPIP | Distributed into the brain after systemic administration.[8] | Not explicitly reported. | ~1 hour in rats.[8] |
In Vivo Efficacy in Preclinical Models
The anxiolytic potential of mGlu7 NAMs has been evaluated in various preclinical models of anxiety.
| Compound | Elevated Plus Maze (EPM) | Marble Burying Test | Other Notable In Vivo Effects |
| This compound | Decreases anxiety at a 3 mg/kg dose in mice.[4] | Not explicitly reported. | Efficacious in preclinical anxiety models.[10] |
| ADX71743 | Anxiolytic-like profile, increases open arm exploration.[6] | Dose-dependently reduces the number of buried marbles.[6] | Active in rodent models of anxiety and OCD.[3] |
| MMPIP | No significant anxiolytic effect reported. | Reduces digging and burying in a neuropathic pain model.[12] | Impaired cognitive performance in some tests.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu7 signaling pathway and a general workflow for evaluating mGlu7 NAMs.
Caption: Presynaptic mGlu7 receptor signaling pathway.
Caption: Experimental workflow for mGlu7 NAM evaluation.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu7 agonist.
-
Cell Culture: HEK293 cells stably co-expressing the rat mGlu7 receptor and a promiscuous G-protein (e.g., Gα15) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottomed plates and incubated overnight.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The test compound (mGlu7 NAM) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the NAM, an mGlu7 agonist (e.g., L-AP4) is added at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the NAM's inhibition of the agonist-induced calcium signal.
G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Assay
This assay assesses the functional coupling of mGlu7 to its native Gi/o signaling pathway by measuring the modulation of GIRK channel activity.
-
Cell Culture: A cell line (e.g., HEK293) is engineered to co-express the mGlu7 receptor and GIRK channel subunits.
-
Cell Plating: Cells are plated in 384-well plates as described for the calcium mobilization assay.
-
Thallium Flux Measurement: A thallium-sensitive fluorescent dye is loaded into the cells. Thallium ions can pass through open GIRK channels and cause an increase in fluorescence.
-
Compound and Agonist Addition: The mGlu7 NAM is added, followed by the addition of an mGlu7 agonist to activate the receptor and open the GIRK channels.
-
Signal Detection: The change in fluorescence due to thallium influx is measured.
-
Data Analysis: The ability of the NAM to inhibit the agonist-induced increase in thallium flux is quantified to determine its IC50.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[13]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[3][13]
-
Acclimation: Animals are habituated to the testing room before the experiment.[14]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the animals (e.g., intraperitoneally) at a specific time before the test.[4]
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[3][6]
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.[13]
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Marble Burying Test
This test is used to evaluate anxiolytic and anti-compulsive-like behaviors in rodents.[5]
-
Apparatus: A standard cage containing a layer of bedding material with a number of glass marbles (e.g., 20) evenly spaced on the surface.[9][15]
-
Acclimation: Mice are habituated to the testing cage without marbles before the test.[9]
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Procedure: Each mouse is placed in the cage with the marbles and allowed to explore and bury them for a fixed duration (e.g., 30 minutes).[15]
-
Data Collection: The number of marbles buried (at least two-thirds covered by bedding) is counted.[9]
-
Analysis: A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.[4]
Conclusion
This compound stands out as a potent, selective, and orally bioavailable mGlu7 NAM with demonstrated efficacy in preclinical models of anxiety. Its favorable pharmacokinetic profile, particularly its ability to achieve significant CNS exposure, makes it a valuable tool for in vivo research. Compared to earlier compounds like MMPIP, which shows context-dependent activity, and ADX71743, this compound and its optimized successor VU6019278 offer robust and reliable negative allosteric modulation of mGlu7. The choice of a specific mGlu7 NAM will depend on the specific requirements of the study, with this compound being a strong candidate for in vivo target validation and proof-of-concept studies.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 4. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADX71743 - Wikipedia [en.wikipedia.org]
- 11. Synthesis and evaluation of [11C]MMPIP as a potential radioligand for imaging of metabotropic glutamate 7 receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. Marble Burying [protocols.io]
comparing VU6012962 and ADX71743 in vivo
An in-depth comparison of the in vivo properties of two mGlu7 receptor negative allosteric modulators (NAMs), VU6012962 and ADX71743, reveals distinct profiles in terms of their potency, pharmacokinetics, and efficacy in preclinical anxiety models. Both compounds target the metabotropic glutamate receptor 7 (mGlu7), a promising target for novel anxiolytic therapies, but exhibit key differences that are critical for their potential therapeutic application.
Efficacy in Preclinical Anxiety Models
ADX71743 has demonstrated anxiolytic-like effects in multiple rodent models of anxiety. In the marble burying test, a model for anxiety and obsessive-compulsive-like behavior, ADX71743 dose-dependently reduced the number of marbles buried by mice at subcutaneous (s.c.) doses of 50, 100, and 150 mg/kg.[1][2] Similarly, in the elevated plus maze (EPM), a widely used test for anxiety, ADX71743 increased the time spent in the open arms, indicative of an anxiolytic effect, at the same dose range.[1][2] It is important to note that at these effective doses, ADX71743 did not impair locomotor activity, suggesting that its anxiolytic effects are not due to sedation.[1][2]
This compound has also shown efficacy in preclinical models of anxiety and is highlighted by its oral bioavailability. It has been reported to be effective in anxiety models at a dose of 3 mg/kg. However, detailed quantitative data from these studies are not as readily available in the public domain as for ADX71743.
Pharmacokinetic Profile
A key differentiator between the two compounds is their pharmacokinetic properties.
ADX71743 is characterized by its bioavailability following subcutaneous administration and its ability to penetrate the brain.[1][2] In mice, the ratio of its concentration in the cerebrospinal fluid (CSF) to that in total plasma is reported to be 0.8%, indicating good brain penetration.[1] In both mice and rats, it is bioavailable after s.c. administration, with a cerebrospinal fluid to total plasma concentration ratio at Cmax of 5.3%.[2]
This compound , on the other hand, has been developed as an orally bioavailable and central nervous system (CNS) penetrant mGlu7 NAM. This represents a significant potential advantage for clinical development, as oral administration is the preferred route for most therapeutic agents.
Data Summary
| Parameter | This compound | ADX71743 |
| Mechanism of Action | mGlu7 Negative Allosteric Modulator (NAM) | mGlu7 Negative Allosteric Modulator (NAM) |
| Anxiolytic Efficacy | Effective in preclinical anxiety models | Anxiolytic-like effects in marble burying and elevated plus maze tests |
| Effective Dose (Anxiety) | 3 mg/kg (oral) | 50, 100, 150 mg/kg (s.c.)[1][2] |
| Pharmacokinetics | Orally bioavailable, CNS penetrant | Bioavailable (s.c.), brain penetrant[1][2] |
| Effect on Locomotor Activity | Not specified in available results | No impairment at effective anxiolytic doses[1][2] |
Signaling Pathways and Experimental Workflows
Both this compound and ADX71743 exert their effects by negatively modulating the mGlu7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As NAMs, these compounds do not bind to the glutamate binding site but to an allosteric site on the receptor, reducing the receptor's response to glutamate. This modulation of the glutamatergic system is believed to be the underlying mechanism for their anxiolytic effects.
Caption: Signaling pathway of mGlu7 receptor and its negative allosteric modulation.
The experimental workflow for evaluating the anxiolytic potential of these compounds typically involves a series of behavioral assays in rodents.
Caption: Experimental workflow for in vivo anxiolytic activity assessment.
Experimental Protocols
Marble Burying Test
This test is used to assess anxiety-like and compulsive behaviors in rodents.
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty marbles are evenly spaced on the surface of the bedding.
-
Procedure: Mice are individually placed in the cage and allowed to explore for 30 minutes.
-
Data Collection: After the 30-minute session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Dosing: ADX71743 (50, 100, 150 mg/kg) or vehicle is administered subcutaneously 30 minutes before the test.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video-tracking system.
-
Dosing: ADX71743 (50, 100, 150 mg/kg) or vehicle is administered subcutaneously 30 minutes prior to the test.
Conclusion
Both this compound and ADX71743 are promising mGlu7 NAMs with demonstrated anxiolytic potential. The primary distinction based on available data lies in their route of administration and reported effective doses, with this compound showing efficacy with oral administration at a lower dose compared to the subcutaneous administration of ADX71743. The development of an orally bioavailable compound like this compound is a significant step forward for the potential clinical utility of mGlu7 NAMs in the treatment of anxiety disorders. However, a direct head-to-head in vivo comparison with comprehensive quantitative data would be necessary to definitively conclude on the relative superiority of one compound over the other.
References
Validating the Selectivity of VU6012962: A Comparative Guide for Researchers
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide on the selectivity of VU6012962, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This guide provides a detailed comparison of this compound's activity against other mGluR subtypes, supported by quantitative data and experimental protocols, to aid in the design and interpretation of preclinical studies.
This compound has emerged as a valuable tool compound for investigating the physiological roles of mGluR7, a receptor implicated in various neurological and psychiatric disorders. As with any pharmacological tool, a thorough understanding of its selectivity is paramount to ensure that observed effects are attributable to the modulation of the intended target. This guide addresses this critical need by consolidating the available selectivity data for this compound.
Performance Against Other mGluRs: A Quantitative Comparison
The selectivity of this compound has been primarily assessed using in vitro functional assays that measure the compound's ability to inhibit the response of various mGluR subtypes to an agonist. The most common method employed is the calcium mobilization assay, which is particularly suited for Gq-coupled receptors. For Gi/o-coupled receptors that do not naturally signal through calcium, chimeric receptors (e.g., Gqi5) are often used to enable measurement via calcium flux.
The following table summarizes the inhibitory potency (IC50) of this compound against a panel of human mGluR subtypes. The data clearly demonstrates that this compound is a potent and highly selective NAM for mGluR7.
| Receptor Subtype | G-Protein Coupling | This compound IC50 (nM) | Fold Selectivity vs. mGluR7 |
| mGluR1 | Gq | > 30,000 | > 1,000 |
| mGluR2 | Gi/o | > 30,000 | > 1,000 |
| mGluR3 | Gi/o | > 30,000 | > 1,000 |
| mGluR4 | Gi/o | > 30,000 | > 1,000 |
| mGluR5 | Gq | > 30,000 | > 1,000 |
| mGluR6 | Gi/o | > 30,000 | > 1,000 |
| mGluR7 | Gi/o | 30 | - |
| mGluR8 | Gi/o | > 30,000 | > 1,000 |
Data sourced from Reed et al., J Med Chem, 2019.
Experimental Protocols for Selectivity Assessment
The determination of this compound's selectivity profile relies on robust and well-defined experimental procedures. Below is a detailed methodology for the calcium mobilization assay, a key experiment cited in the validation of this compound.
Calcium Mobilization Assay for mGluR NAM Activity
This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) triggered by an agonist acting on an mGluR. For Gi/o-coupled receptors like mGluR7, a chimeric G-protein (e.g., Gqi5) is co-expressed to couple the receptor activation to the phospholipase C pathway, leading to a measurable calcium flux.
Materials:
-
HEK293 cells stably co-expressing the human mGluR of interest and a chimeric G-protein (e.g., Gqi5 for Gi/o-coupled receptors).
-
Assay buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
EC20 concentration of a suitable agonist (e.g., L-glutamate).
-
This compound and other test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer (assay buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127) to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Assay Protocol on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 20 µL of the test compound solution to the wells and incubate for 15 minutes.
-
Add 20 µL of the agonist at an EC80 concentration.
-
Measure the fluorescence intensity for 2 minutes.
-
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental logic, the following diagrams illustrate the signaling pathways of the different mGluR groups and the workflow for assessing NAM selectivity.
A Cross-Study Efficacy Comparison of VU6012962, an mGlu7 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical efficacy of VU6012962 in models of anxiety, with a comparative look at the alternative compound ADX71743.
This guide provides a detailed comparison of the preclinical efficacy of this compound, a novel, orally bioavailable, and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). The performance of this compound is contrasted with ADX71743, another selective mGlu7 NAM, based on available data from separate preclinical studies in rodent models of anxiety. This document summarizes quantitative efficacy data, outlines detailed experimental protocols for the cited studies, and provides a visual representation of the underlying signaling pathway.
Quantitative Efficacy Data Summary
The following tables summarize the in vivo efficacy of this compound and ADX71743 in established preclinical models of anxiety. It is important to note that these data are from separate studies and not from a head-to-head comparison, which should be taken into consideration when interpreting the results.
Table 1: Efficacy of this compound in the Elevated Zero Maze (EZM) Test
| Compound | Dose (mg/kg, i.p.) | Primary Efficacy Endpoint | Outcome |
| This compound | 3 | Increased time spent in open arms | Statistically significant increase, indicating anxiolytic-like effects.[1] |
| This compound | 10 | Increased time spent in open arms | No significant increase; locomotor activity was decreased, suggesting potential sedative effects at this higher dose. |
Table 2: Efficacy of ADX71743 in Preclinical Anxiety Models
| Compound | Model | Dose (mg/kg, s.c.) | Primary Efficacy Endpoint | Outcome |
| ADX71743 | Marble Burying Test | 50, 100, 150 | Reduction in the number of marbles buried | Dose-dependent reduction, indicating anxiolytic-like effects.[2] |
| ADX71743 | Elevated Plus Maze (EPM) Test | 50, 100, 150 | Increased exploration of open arms | Dose-dependent increase, indicating anxiolytic-like effects.[2] |
Signaling Pathway
This compound and ADX71743 act as negative allosteric modulators of the mGlu7 receptor. This receptor is a presynaptic G-protein coupled receptor (GPCR) that, when activated by glutamate, inhibits neurotransmitter release. The canonical signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By acting as NAMs, these compounds block this inhibitory effect, leading to a disinhibition of neurotransmitter release.
Caption: Signaling pathway of the mGlu7 receptor and the action of Negative Allosteric Modulators (NAMs).
Experimental Protocols
Detailed methodologies for the key preclinical anxiety models cited in this guide are provided below.
Elevated Zero Maze (EZM) Test Protocol (for this compound)
The elevated zero maze is a circular track with two open and two closed quadrants, used to assess anxiety-like behavior in rodents.
-
Apparatus: A circular platform (e.g., 5 cm width) elevated above the floor (e.g., 50 cm), divided into four equal quadrants. Two opposite quadrants are enclosed by high walls (e.g., 15 cm), while the other two are open.
-
Animal Handling: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection 60 minutes prior to testing.
-
Each mouse is placed individually in the center of one of the closed quadrants.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
Behavior is recorded by an overhead video camera.
-
-
Data Analysis: The primary endpoint is the total time spent in the open quadrants. An increase in time spent in the open quadrants is indicative of an anxiolytic-like effect. Locomotor activity (total distance traveled) is also measured to control for potential sedative or hyperactive effects of the compound.
Marble Burying Test Protocol (for ADX71743)
This test is based on the natural tendency of rodents to bury novel objects in their bedding, a behavior that can be attenuated by anxiolytic drugs.
-
Apparatus: A standard rodent cage (e.g., 26 cm x 48 cm x 20 cm) filled with 5 cm of clean bedding. Twenty glass marbles (e.g., 1.5 cm diameter) are evenly spaced on the surface of the bedding.
-
Animal Handling: Mice are habituated to the testing room before the experiment.
-
Procedure:
-
ADX71743 or vehicle is administered via subcutaneous (s.c.) injection prior to testing.
-
Each mouse is placed individually into the cage.
-
The mouse is allowed to explore the cage and interact with the marbles for a 30-minute session.
-
-
Data Analysis: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.
Elevated Plus Maze (EPM) Test Protocol (for ADX71743)
The EPM is a widely used test to assess anxiety-like behavior, based on the rodent's aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two arms enclosed by high walls. The arms are typically 50 cm long and 10 cm wide.
-
Animal Handling: Rats or mice are habituated to the testing room for at least 60 minutes prior to the test.
-
Procedure:
-
ADX71743 or vehicle is administered via subcutaneous (s.c.) injection prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
Behavior is recorded by an overhead video camera.
-
-
Data Analysis: The primary endpoints are the time spent in the open arms and the number of entries into the open arms. An increase in these measures is indicative of an anxiolytic-like effect. Total arm entries or distance traveled can be used as a measure of general locomotor activity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preclinical in vivo efficacy studies of anxiolytic compounds.
Caption: General workflow for preclinical in vivo efficacy testing of anxiolytic compounds.
References
VU6012962: A Leap Forward in mGlu7 Negative Allosteric Modulation
A Comparative Analysis of VU6012962 and First-Generation mGlu7 NAMs for researchers, scientists, and drug development professionals.
The metabotropic glutamate receptor 7 (mGlu7) has emerged as a promising therapeutic target for neurological and psychiatric disorders, including anxiety and depression. Negative allosteric modulators (NAMs) of this receptor have shown potential in preclinical studies. While first-generation mGlu7 NAMs, such as ADX71743 and MMPIP, were instrumental in validating the therapeutic concept, they possess certain liabilities that have hindered their clinical development. The second-generation NAM, this compound, represents a significant advancement, offering superior potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of this compound with its predecessors, supported by experimental data, to inform future research and drug development efforts.
Key Advantages of this compound
This compound overcomes several limitations of first-generation mGlu7 NAMs, establishing it as a more suitable tool for in vivo studies and a more promising scaffold for therapeutic development. The primary advantages include:
-
Improved In Vivo Potency: this compound demonstrates efficacy in preclinical models of anxiety at significantly lower doses compared to first-generation compounds.
-
Enhanced Selectivity: this compound exhibits high selectivity for mGlu7 over other mGlu receptor subtypes, minimizing the risk of off-target effects.
-
Favorable Pharmacokinetics: this compound possesses improved oral bioavailability and central nervous system (CNS) penetration, crucial for targeting a brain-localized receptor like mGlu7.
-
Reduced Side Effect Liability: The high doses required for the efficacy of first-generation NAMs have been associated with adverse effects such as sedation and seizures. The enhanced potency of this compound may offer a wider therapeutic window.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the in vitro and in vivo properties of this compound with the first-generation mGlu7 NAMs, ADX71743 and MMPIP.
Table 1: In Vitro Potency and Selectivity
| Compound | mGlu7 IC50 (human) | Selectivity over other mGluRs |
| This compound | 347 nM | Highly selective (IC50 > 10 µM for other mGluRs) |
| ADX71743 | 300 nM | Selective, but specific data across all mGluRs is limited |
| MMPIP | ~24-30 nM (K_B) | Selective, but efficacy is context-dependent |
Table 2: In Vivo Efficacy in Anxiety Models (Elevated Zero Maze)
| Compound | Species | Route of Administration | Minimum Effective Dose (MED) |
| This compound | Mouse | Intraperitoneal (i.p.) | 3 mg/kg |
| ADX71743 | Mouse | Subcutaneous (s.c.) | 50 - 100 mg/kg |
| MMPIP | Mouse | Not reported in this model | Not applicable |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Features |
| This compound | Orally bioavailable and CNS penetrant. |
| ADX71743 | Brain penetrant (CSF/plasma ratio of 5.3%), but requires subcutaneous administration for bioavailability. |
| MMPIP | Limited information available on oral bioavailability and CNS penetration. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Calcium Mobilization Assay
This assay is used to determine the potency of NAMs in inhibiting the agonist-induced activation of mGlu7.
-
Cell Culture: HEK293 cells stably expressing human mGlu7 and a promiscuous G-protein (e.g., Gα15) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Addition: The NAMs (this compound, ADX71743, or MMPIP) are added at various concentrations to the wells and incubated for a predefined period.
-
Agonist Stimulation and Signal Detection: An mGlu7 agonist (e.g., L-AP4) is added to the wells at a concentration that elicits a submaximal response (EC80). The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
GTPγS Binding Assay
This functional assay measures the ability of NAMs to inhibit agonist-stimulated G-protein activation.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu7 receptor.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated with the NAM at various concentrations, a sub-maximal concentration of an mGlu7 agonist (e.g., glutamate or L-AP4), and [35S]GTPγS.
-
Termination and Scintillation Counting: The binding reaction is terminated by rapid filtration through glass fiber filters. The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined from concentration-response curves.
Elevated Zero Maze (EZM) for Anxiety-Like Behavior in Mice
This behavioral assay is used to assess the anxiolytic effects of the compounds.
-
Apparatus: The EZM is a circular platform elevated from the floor, with two open and two closed (walled) quadrants.
-
Animals: Male C57BL/6J mice are typically used.
-
Drug Administration: this compound (i.p.) or ADX71743 (s.c.) is administered at various doses prior to testing.
-
Testing Procedure: Each mouse is placed in one of the closed quadrants and allowed to explore the maze for a 5-minute period.
-
Data Collection and Analysis: The behavior of the mouse is recorded by an overhead video camera and analyzed using tracking software. The primary endpoint is the time spent in the open quadrants, with an increase indicating an anxiolytic-like effect. Locomotor activity (total distance traveled) is also measured to rule out confounding effects on movement.
Mandatory Visualization
The following diagrams illustrate key concepts related to mGlu7 signaling and the evaluation of its modulators.
Comparative Pharmacokinetic Profile of the M₄ Positive Allosteric Modulator VU0467154
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of VU0467154, a novel M₄ muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), with other relevant M₄ PAMs. The data presented is intended to offer an objective overview to aid in the selection and application of these tool compounds in preclinical research. Quantitative data are summarized in tables, and detailed experimental methodologies are provided for key studies.
Executive Summary
VU0467154 stands out among the compared M₄ PAMs with its favorable pharmacokinetic properties in rodents, characterized by low plasma clearance, a moderate volume of distribution, a long half-life, and excellent oral bioavailability.[1] These attributes, combined with its high in vitro potency, make it a valuable tool for in vivo studies investigating the therapeutic potential of M₄ receptor modulation. In comparison, while other M₄ PAMs like VU0152100 demonstrate central nervous system (CNS) penetration, the available data on their complete pharmacokinetic profiles, particularly oral bioavailability, is less comprehensive.
In Vitro Potency
The in vitro potency of VU0467154 has been compared with other M₄ PAMs, demonstrating its high efficacy in potentiating the M₄ receptor response to acetylcholine (ACh).
Table 1: In Vitro Potency of M₄ PAMs at the Rat M₄ Receptor
| Compound | pEC₅₀ (nM) |
| VU0467154 | 7.75 ± 0.06 (17.7) |
| VU0152100 | 6.59 ± 0.07 (257) |
| LY2033298 | 6.19 ± 0.03 (646) |
In Vivo Pharmacokinetic Profiles
The following tables summarize the in vivo pharmacokinetic parameters of VU0467154 and comparator compounds in rodents.
Table 2: In Vivo Pharmacokinetic Parameters of VU0467154 in Rats
| Route (Dose) | Cₘₐₓ (µM) | Tₘₐₓ (h) | AUC₀-∞ (µM·h) | t₁/₂ (h) | CLp (mL/min/kg) | Vdss (L/kg) | F (%) |
| IV (1 mg/kg) | - | - | - | 5.7 | 7.8 | 3.1 | - |
| PO (3 mg/kg) | 1.1 | 4 | 14.1 | - | - | - | 100 |
| PO (10 mg/kg) | 5.4 | 6 | 73.1 | - | - | - | 100 |
Table 3: In Vivo Pharmacokinetic Parameters of VU0467154 in Mice
| Route (Dose) | Cₘₐₓ (µM) | Tₘₐₓ (h) | AUC₀-₂₄h (µM·h) |
| IP (10 mg/kg) | 5.6 | 0.5 | 39 |
| PO (10 mg/kg) | 7.6 | 1 | - |
Table 4: In Vivo Pharmacokinetic Parameters of VU0152100 in Rats
| Route (Dose) | Tissue | Cₘₐₓ (µM) | Brain t₁/₂ (h) | AUC₀-∞ (µM·h) |
| IP (56.6 mg/kg) | Brain | 7.6 - 8.8 | 1.12 ± 0.01 | 19.2 - 36.2 |
| Plasma | ~12 | - | - |
Note: Data for LY2033298 and ML253 were insufficient to construct a comprehensive pharmacokinetic table.
Experimental Protocols
In Vivo Pharmacokinetic Study of VU0467154 in Rats[1]
-
Animals: Male Sprague-Dawley rats.
-
Formulation and Dosing:
-
Intravenous (IV): VU0467154 was formulated in a vehicle of 10% DMSO, 20% Solutol, and 70% saline and administered as a single bolus dose.
-
Oral (PO): VU0467154 was formulated as a suspension in 0.5% methylcellulose in water and administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.
-
Analysis: Plasma concentrations of VU0467154 were determined using a qualified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Pharmacokinetic Study of VU0152100 in Rats[2]
-
Animals: Male Sprague-Dawley rats.
-
Formulation and Dosing: VU0152100 was dissolved in 10% Tween 80 in sterile water and administered via intraperitoneal (IP) injection at a dose of 56.6 mg/kg.[2]
-
Sample Collection: Blood and brain tissue were collected at 0.5, 1, 2, and 4 hours post-injection.
-
Analysis: Samples were extracted and analyzed by LC-MS/MS to determine the concentrations of VU0152100.[2]
Signaling Pathway and Experimental Workflow
M₄ Muscarinic Receptor Signaling Pathway
Activation of the M₄ muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The βγ subunit can also modulate other effectors, such as ion channels. Positive allosteric modulators like VU0467154 do not activate the receptor directly but enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine.
Caption: M₄ Muscarinic Receptor Signaling Pathway.
General In Vivo Pharmacokinetic Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from compound administration to data analysis.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of VU6012962's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of VU6012962, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), with other alternative mGlu7 NAMs. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of its mechanism of action.
Introduction to this compound and mGlu7 Modulation
This compound is an orally bioavailable and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] mGlu7 is a Class C G protein-coupled receptor (GPCR) predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit glutamate release. Due to its role in modulating glutamatergic neurotransmission, mGlu7 has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including anxiety and schizophrenia.
Negative allosteric modulators like this compound do not bind to the orthosteric site where the endogenous ligand glutamate binds, but rather to a distinct allosteric site on the receptor. This binding event reduces the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.
This guide will compare this compound with two other well-characterized mGlu7 NAMs: ADX71743 and MMPIP.
Comparative Analysis of In Vitro Potency and Selectivity
The potency and selectivity of this compound and its alternatives have been characterized using various in vitro assays. A key method is the calcium mobilization assay in cell lines co-expressing the mGlu7 receptor and a promiscuous G protein (e.g., Gα15 or Gαqi5) that links receptor activation to intracellular calcium release.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | rat mGlu7/Gα15/HEK | L-AP4 (EC80) | 347 | [1] |
| ADX71743 | Calcium Mobilization | In-house cell line | Glutamate (EC80) | 22 | [1] |
| ADX71743 | Calcium Mobilization | In-house cell line | L-AP4 (EC80) | 125 | [1] |
| ADX71743 | Calcium Mobilization | Not specified | Not specified | 300 | [2] |
| MMPIP | Calcium Mobilization | rat mGluR7/Gα15/CHO | L-AP4 (0.5 mM) | 26 | [3] |
| MMPIP | cAMP Accumulation | rat mGluR7/CHO | Forskolin/L-AP4 | 220 | [3] |
| MMPIP | cAMP Accumulation | human mGluR7/Gα15/CHO | Forskolin/L-AP4 | 610 | [3] |
Summary of Selectivity:
-
This compound: Reported to be highly selective for mGlu7 over the other seven mGlu receptor subtypes.[1]
-
ADX71743: Characterized as a potent and selective mGlu7 NAM.[4]
-
MMPIP: Known as the first selective allosteric antagonist of mGluR7.[5]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified mGlu7 signaling pathway at a presynaptic terminal.
Caption: Experimental workflow for validating a NAM's mechanism of action.
Experimental Protocols
Calcium Mobilization Assay for mGlu7 NAMs
This protocol is a representative example for determining the potency of an mGlu7 NAM.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human or rat mGlu7 receptor and a promiscuous G-protein (e.g., Gα15 or Gαqi5).
-
Maintain cells in an appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Plate the cells into black-walled, clear-bottom 96- or 384-well microplates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist (e.g., L-AP4) in the assay buffer.
-
For antagonist/NAM mode, add the test compound to the wells and incubate for a short period.
-
Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.
4. Agonist Challenge and Data Acquisition:
-
The instrument will add a fixed concentration of the agonist (typically an EC80 concentration, the concentration that elicits 80% of the maximal response) to the wells.
-
Measure the fluorescence intensity kinetically before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
5. Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that produces 50% of the maximal inhibition).
Conclusion
This compound is a potent and selective mGlu7 NAM that serves as a valuable tool for probing the function of this receptor in the CNS. Its favorable pharmacokinetic profile makes it particularly suitable for in vivo studies. When compared to other mGlu7 NAMs such as ADX71743 and MMPIP, this compound demonstrates comparable in vitro potency. The choice of which compound to use will depend on the specific experimental context, including the desired pharmacokinetic properties and the specific questions being addressed. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and validation of the mechanism of action of this compound and other allosteric modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (±)-ADX 71743 | Group III mGluR Modulators: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of VU6012962
Immediate Safety and Logistical Information for Researchers
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental compliance. For novel or specialized research compounds like VU6012962, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach is mandatory. In the absence of specific disposal directives, this compound must be treated as a hazardous substance with unknown characteristics.[1][2][3][4] Adherence to institutional and local regulations, in consultation with your organization's Environmental Health and Safety (EHS) department, is critical.[1][5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the safe disposal of research-grade biochemicals like this compound when specific SDS information is unavailable.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, it must be handled as a particularly hazardous substance.[2][4] Appropriate PPE should be worn at all times during handling and disposal.
-
Lab Coat: A standard or flame-resistant lab coat should be worn.[3]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[3]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles must be used to protect against splashes.[3]
-
Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[7][8]
-
Separate Containers: Collect solid and liquid waste in separate, dedicated containers.
-
Avoid Incompatibles: Store this compound waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
Step 3: Containerization and Labeling
Waste containers must be appropriate for the type of waste and clearly labeled.[5][9]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][8] The original container is often a suitable choice if it is in good condition.[6] Leave at least one inch of headspace to allow for expansion.[1]
-
Labeling: The container must be clearly labeled with the following information:[1][8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or formulas)
-
An indication of the hazard (e.g., "Caution: Chemical with Unknown Hazards")
-
The date when waste was first added to the container (accumulation start date)
-
The name of the Principal Investigator and the laboratory location
-
Step 4: Storage
Hazardous waste must be stored in a designated and controlled area pending disposal.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[1][5][6]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[3][8]
-
Secure Storage: Ensure the SAA is a secure location, away from general laboratory traffic and drains.[7]
Step 5: Arranging for Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][5]
-
Provide Information: Be prepared to provide the EHS office with all available information about this compound, including its chemical name and any known properties.
-
Follow Institutional Procedures: Adhere strictly to your institution's protocols and timelines for hazardous waste removal.[1]
Data Presentation: Disposal Considerations for this compound
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Assumed) | In the absence of an SDS, treat as hazardous to ensure maximum safety and compliance.[1][2] |
| Physical Form | Solid / Liquid | Segregate into separate, appropriately labeled waste containers based on physical state. |
| Container Type | Chemically compatible, leak-proof, with a secure lid.[8] | To prevent leaks, spills, and reactions with the container material. |
| Labeling Requirements | "Hazardous Waste," full chemical name, PI name, location, accumulation date.[1][8] | To ensure proper identification, safe handling, and regulatory compliance. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[1][5][6] | To ensure safe, secure, and compliant temporary storage prior to disposal. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved methods.[5] | Professional handling is required for hazardous waste to protect human health and the environment. |
| PPE Requirements | Lab coat, chemical-resistant gloves, safety glasses/goggles, use of a fume hood.[3] | To minimize personal exposure to a substance with unknown toxicity. |
Experimental Protocol: General Disposal of a Novel Research Chemical
Objective: To safely collect, store, and dispose of a novel research chemical (e.g., this compound) in a laboratory setting.
Materials:
-
Novel chemical waste (this compound)
-
Appropriate Personal Protective Equipment (PPE)
-
Chemically compatible waste container with a screw cap
-
Secondary containment bin
-
Hazardous waste labels
-
Permanent marker
Procedure:
-
Preparation: Don all required PPE (lab coat, gloves, eye protection) and perform all waste handling activities inside a chemical fume hood.
-
Waste Collection:
-
For solid waste , use a dedicated scoop or spatula to transfer the material into the designated solid hazardous waste container.
-
For liquid waste , carefully pour the liquid into the designated liquid hazardous waste container, using a funnel if necessary to prevent spills.
-
-
Container Sealing: Securely cap the waste container immediately after adding waste. Containers must remain closed except when adding waste.[5][10]
-
Labeling: If not already present, affix a hazardous waste label to the container. Using a permanent marker, fill in all required information: "Hazardous Waste," "this compound," your name and lab details, and the date.
-
Storage: Place the labeled container into a secondary containment bin within your lab's designated Satellite Accumulation Area.
-
Record Keeping: Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.[1]
-
Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department following their specific procedures.
Disposal Workflow for Novel Research Chemicals
Caption: Workflow for the safe disposal of novel research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. twu.edu [twu.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling VU6012962
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Handling Protocols, and Disposal of VU6012962.
This document provides critical safety and logistical information for the handling and disposal of this compound, a novel, orally bioavailable, and central nervous system (CNS) penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known chemical structure and inferred toxicological properties of its constituent moieties, as well as its intended biological activity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, with the chemical name N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide, is a research compound with a toxicological profile that has not been fully elucidated. An analysis of its structural components—a benzamide, a triazole, and a trifluoromethoxyphenyl group—suggests the following potential hazards and necessary precautions.
Potential Hazards:
-
Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2][3] It may also cause irritation to the skin, eyes, and respiratory tract.[4]
-
Triazole Moiety: While some triazole derivatives exhibit low acute toxicity, the class is broad, and some can have antifungal, anti-inflammatory, or other biological effects.[5][6][7] The toxicological properties of this specific substitution pattern are unknown.
-
Organofluorine Compounds: The trifluoromethoxy group may contribute to the persistence of the molecule and could lead to the formation of hazardous decomposition products upon combustion, such as hydrogen fluoride. Compounds with trifluoromethyl groups can cause skin and eye irritation.[8]
-
Pharmacological Activity: As a negative allosteric modulator of mGlu7, this compound is designed to alter glutamatergic neurotransmission in the CNS. This could lead to unforeseen neurological or behavioral effects in case of accidental exposure.
Recommended Personal Protective Equipment (PPE):
A summary of the recommended PPE for handling this compound is provided in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with the powdered compound or solutions. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher respirator is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against skin contact. |
Handling and Storage
Prudent laboratory practices are essential when working with this compound to minimize exposure and ensure experimental integrity.
Operational Plan for Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Solution Preparation: Whenever possible, handle the solid form of this compound in a certified chemical fume hood to contain any airborne powder. Use appropriate ventilation if a fume hood is not available.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Response: In case of a small spill, carefully wipe up the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Storage:
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocols
This compound has been utilized in preclinical studies to investigate its anxiolytic-like effects. The following is a general protocol for in vivo administration and behavioral testing in mice, based on published research.
In Vivo Dosing and Behavioral Testing Workflow:
Detailed Methodologies:
-
This compound Formulation: For intraperitoneal (i.p.) injection in mice, this compound can be formulated in a vehicle solution. A common vehicle consists of 10% Tween 80 in sterile saline. The compound should be sonicated until fully dissolved.
-
Elevated Plus Maze (EPM) Test: This test is used to assess anxiety-like behavior.
-
Thirty to sixty minutes after i.p. administration of the vehicle or this compound, place the mouse in the center of the elevated plus maze, facing an open arm.[4][9]
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
-
Fear Conditioning Test: This test assesses fear-associated learning and memory.
-
Conditioning (Day 1): Place the mouse in the conditioning chamber. After a habituation period, present a neutral conditioned stimulus (e.g., a tone) followed by an aversive unconditioned stimulus (e.g., a mild foot shock).[10][11] Repeat this pairing for several trials.
-
Contextual Fear Testing (Day 2): Place the mouse back into the same chamber without presenting the tone or shock. Measure freezing behavior as an indicator of contextual fear memory.[10]
-
Cued Fear Testing (Day 3): Place the mouse in a novel chamber and present the tone without the shock. Measure freezing behavior as an indicator of cued fear memory.[10]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Disposal Workflow:
Disposal Procedures:
-
Solid Waste: Collect unused this compound and any materials contaminated with the solid compound (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound in a designated, sealed hazardous waste container. Do not dispose of down the drain.
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the responsible use and disposal of this compound in a laboratory setting.
References
- 1. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. SOP of fear conditioning test [ja.brc.riken.jp]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
